molecular formula C7H9BrN2O2 B362546 ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate CAS No. 95470-42-1

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B362546
CAS No.: 95470-42-1
M. Wt: 233.06g/mol
InChI Key: LYNIJZZYBZLQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a versatile brominated imidazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the construction of novel bioactive molecules, particularly in the development of pharmaceutical agents targeting fungal and viral infections . The reactive bromine atom at the 2-position of the imidazole ring allows for facile functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification of the core structure . This makes it a valuable building block for generating compound libraries for high-throughput biological screening. The ester functional group provides a handle for further synthetic modification, offering a pathway to carboxylic acids, amides, and other derivatives essential for structure-activity relationship (SAR) studies. Researchers utilize this compound extensively in agrochemical research to develop novel pesticides with enhanced efficacy and environmental selectivity . It is strictly for use in laboratory research settings.

Properties

IUPAC Name

ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIJZZYBZLQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95470-42-1
Record name ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document provides a comprehensive, two-step proposed synthesis based on established and analogous reactions for similar imidazole derivatives. The proposed route involves the initial synthesis of the precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by a regioselective bromination at the C2 position of the imidazole ring. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate further research and development.

Introduction

Imidazole-based compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The targeted compound, this compound, possesses key structural features, including a bromine atom at the 2-position, which can serve as a handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. This guide details a feasible, though not yet experimentally validated, synthetic approach to this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step is the construction of the imidazole ring to form ethyl 4-methyl-1H-imidazole-5-carboxylate. The second step is the selective bromination of this precursor at the C2 position.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination Starting Materials Starting Materials Reaction 1 Cyclocondensation Starting Materials->Reaction 1 Intermediate Ethyl 4-methyl-1H-imidazole-5-carboxylate Reaction 1->Intermediate Reaction 2 Bromination with NBS Intermediate->Reaction 2 Product This compound Reaction 2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor)

This protocol is adapted from established methods for the synthesis of similar imidazole carboxylates. It involves a one-pot reaction of ethyl acetoacetate, ethyl formate, and ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Ethyl acetoacetate130.1413.0 g0.10
Ethyl formate74.087.4 g0.10
Ammonium hydroxide (28%)35.0540 mL-
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.10 mol) and ethanol (100 mL).

  • Add ethyl formate (7.4 g, 0.10 mol) to the mixture.

  • Slowly add ammonium hydroxide (40 mL) to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 4-methyl-1H-imidazole-5-carboxylate.

Expected Outcome: A white to off-white crystalline solid. The hypothetical yield is estimated to be in the range of 60-70%.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the precursor using N-Bromosuccinimide (NBS). The regioselectivity for the C2 position can be influenced by reaction conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Ethyl 4-methyl-1H-imidazole-5-carboxylate154.177.7 g0.05
N-Bromosuccinimide (NBS)177.989.8 g0.055
Acetonitrile41.05150 mL-
Azobisisobutyronitrile (AIBN)164.210.1 g-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (7.7 g, 0.05 mol) in acetonitrile (150 mL).

  • Add N-Bromosuccinimide (9.8 g, 0.055 mol) to the solution.

  • Add a catalytic amount of AIBN (0.1 g).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide by-product.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Outcome: A pale yellow solid. The hypothetical yield is estimated to be in the range of 50-65%.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Result
Appearance Pale yellow solid
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.5-8.0 (s, 1H, NH), 4.3-4.4 (q, 2H, OCH₂CH₃), 2.4-2.5 (s, 3H, CH₃), 1.3-1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 162-163 (C=O), 140-142 (C4), 125-127 (C2-Br), 120-122 (C5), 60-61 (OCH₂CH₃), 14-15 (CH₃), 13-14 (OCH₂CH₃)
Mass Spectrometry (ESI+) m/z 232.98, 234.98 ([M+H]⁺, isotopic pattern for Br)

Discussion of the Proposed Synthesis

The synthesis of the imidazole precursor via a multicomponent reaction is a well-established and efficient method. The choice of reagents allows for the direct formation of the desired 4-methyl-5-carboxylate substitution pattern.

The subsequent bromination at the C2 position is the more challenging step. The imidazole ring is an electron-rich heterocycle, and electrophilic substitution is a common reaction. However, the C4 and C5 positions are generally more reactive than the C2 position. The presence of the electron-withdrawing carboxylate group at C5 and the electron-donating methyl group at C4 will influence the regioselectivity of the bromination. While NBS is a common reagent for bromination, other brominating agents and reaction conditions could be explored to optimize the yield and selectivity for the C2 position. It is possible that some degree of bromination at other positions may occur, necessitating careful purification.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Ammonium hydroxide is corrosive and has a strong odor.

  • Acetonitrile is flammable and toxic.

  • Standard procedures for handling and disposing of chemical waste should be followed.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The outlined protocols are based on sound chemical principles and analogous reactions reported in the literature. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and further development of this and related imidazole derivatives. Experimental validation and optimization of the proposed steps are necessary to confirm the feasibility and efficiency of this synthetic pathway.

Experimental Workflow Diagram

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination s1_start Combine Reactants (Ethyl acetoacetate, Ethyl formate, NH4OH, Ethanol) s1_reflux Reflux (4-6 hours) s1_start->s1_reflux s1_tlc Monitor with TLC s1_reflux->s1_tlc s1_concentrate Concentrate in vacuo s1_tlc->s1_concentrate s1_recrystallize Recrystallize s1_concentrate->s1_recrystallize s1_product Ethyl 4-methyl-1H-imidazole-5-carboxylate s1_recrystallize->s1_product s2_start Dissolve Precursor in Acetonitrile s2_add_reagents Add NBS and AIBN s2_start->s2_add_reagents s2_reflux Reflux (2-4 hours) s2_add_reagents->s2_reflux s2_tlc Monitor with TLC s2_reflux->s2_tlc s2_filter Filter to remove Succinimide s2_tlc->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s2_product This compound s2_purify->s2_product

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound described herein is for laboratory research use only and is not intended for human or animal use. Appropriate safety precautions should be taken when handling this chemical.

Introduction

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 95470-42-1N/A
Molecular Formula C₇H₉BrN₂O₂N/A
Molecular Weight 233.06 g/mol N/A
IUPAC Name This compoundN/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the N-H proton of the imidazole ring (a broad singlet). The exact chemical shifts would be influenced by the solvent used and the electronic effects of the substituents.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl carbon of the ester, the carbons of the imidazole ring, the ethyl group carbons, and the methyl group carbon.

3.3. Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 232 and 234 with approximately equal intensity, characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethyl ester group and other characteristic cleavages of the imidazole ring.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, a potential synthetic approach can be conceptualized based on established imidazole synthesis methodologies.

Synthesis_Workflow Conceptual Synthetic Workflow A Ethyl 2-amino-3-oxobutanoate C Cyclization A->C B Cyanogen bromide (BrCN) B->C D Ethyl 4-methyl-2-amino-1H-imidazole-5-carboxylate C->D Formation of imidazole ring E Sandmeyer-type reaction (e.g., NaNO₂, HBr) D->E F This compound E->F Diazotization and bromination

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the cyclization of a β-ketoester derivative with a suitable nitrogen-containing reagent, followed by bromination. For instance, the reaction of ethyl 2-acetyl-3-aminocrotonate with a source of bromide, or a multi-step sequence involving the formation of an aminoimidazole intermediate followed by a Sandmeyer-type reaction, could potentially yield the target compound.

Reactivity

The reactivity of this compound is dictated by the functional groups present in the molecule.

  • 2-Bromo Group: The bromine atom at the 2-position of the imidazole ring is expected to be susceptible to nucleophilic substitution reactions. This position is often activated towards displacement, allowing for the introduction of various functional groups.

  • Imidazole Ring: The imidazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylate group may deactivate the ring to some extent. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or other modifications.

  • Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification reactions.

Reactivity_Diagram Key Reactivity Sites cluster_reactions Potential Reactions Imidazole Imidazole Core Br 2-Bromo (Nucleophilic Substitution) Imidazole->Br Ester 5-Ester (Hydrolysis/Amidation) Imidazole->Ester NH 1-NH (Deprotonation/Alkylation) Imidazole->NH Nu Nucleophiles Nu->Br E Electrophiles E->Imidazole Base Bases Base->NH Acid_Base Acid/Base Acid_Base->Ester

Figure 2: Diagram illustrating the main reactive sites on this compound.

Potential Biological Activity and Applications

While no specific biological activity data for this compound has been reported, the imidazole scaffold is a well-established pharmacophore. Imidazole-containing compounds have been shown to exhibit a wide range of biological activities, including:

  • Antifungal

  • Antibacterial

  • Anticancer

  • Antiviral

  • Anti-inflammatory

The presence of the bromine atom provides a handle for further chemical modification, making this compound a potentially valuable building block in drug discovery programs aimed at developing novel therapeutic agents.

Safety and Handling

Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood by trained personnel.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in medicinal chemistry. While detailed experimental data on its properties and reactivity are currently limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel imidazole-based compounds. Further research is needed to fully characterize its physical, chemical, and biological properties to unlock its full potential in drug discovery and development.

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates the available information and provides context based on related imidazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. The core of the molecule is an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This core is substituted at the 2, 4, and 5 positions with a bromine atom, a methyl group, and an ethyl carboxylate group, respectively. The presence of the bromine atom and the ester functional group makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 95470-42-1Chemical Supplier Catalogs
Molecular Formula C₇H₉BrN₂O₂Calculated
Molecular Weight 233.06 g/mol Calculated
Appearance Reported as a solidChemical Supplier Catalogs
Purity ≥99% (reported by some suppliers)Chemical Supplier Catalogs
ESI-MS (m/z) 233.06 [M+H]⁺Supplier Data
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound. The available data is limited but provides some insight into its structure.

SpectroscopyDataSource
¹H-NMR δ 4.25 (q, J=7.1 Hz, COOCH₂CH₃), 2.45 (s, CH₃)Supplier Data
¹³C-NMR Not available in searched literature-
Infrared (IR) Not available in searched literature-
Mass Spectrometry (MS) ESI-MS (m/z): 233.06 [M+H]⁺Supplier Data

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, the synthesis of structurally similar imidazole carboxylates often involves the construction of the imidazole ring from acyclic precursors, followed by functional group modifications such as bromination and esterification.

General Synthetic Strategies for Imidazole Carboxylates

The synthesis of substituted imidazole-5-carboxylates can generally be achieved through several established synthetic routes. One common approach is the Marckwald synthesis or variations thereof, which involves the reaction of an α-amino ketone with a cyanate or a similar reagent.

Another versatile method is the Bredereck imidazole synthesis , which utilizes formamide or other formylating agents to construct the imidazole ring. For the specific target molecule, a plausible synthetic pathway could involve the initial formation of a substituted ethyl imidazole-5-carboxylate, followed by a regioselective bromination at the 2-position.

A hypothetical synthetic workflow is presented below. It is crucial to emphasize that this is a generalized pathway and would require experimental optimization.

G cluster_0 Hypothetical Synthesis Workflow A Starting Materials (e.g., α-aminoketone, ethyl glyoxalate) B Imidazole Ring Formation (e.g., Condensation reaction) A->B C Intermediate: Ethyl 4-methyl-1H-imidazole-5-carboxylate B->C D Bromination (e.g., with NBS or Br2) C->D E Final Product: This compound D->E F Purification (e.g., Crystallization, Chromatography) E->F

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound are not available in the reviewed literature, the imidazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The presence of a bromine atom can enhance biological activity and provides a handle for further chemical elaboration, such as in cross-coupling reactions.

Potential as an Antimicrobial Agent

Many imidazole derivatives exhibit potent antimicrobial and antifungal activities. The proposed mechanism of action for some antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The structural features of this compound suggest it could be investigated for similar properties.

Potential as an Anticancer Agent

Certain substituted imidazoles have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms can be diverse, including inhibition of key enzymes in cancer cell proliferation, disruption of microtubule dynamics, or induction of apoptosis. The title compound could serve as a scaffold for the development of novel anticancer agents.

Role in Drug Development

Given its functional groups, this compound is a valuable building block in medicinal chemistry. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromo substituent can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the 2-position of the imidazole ring, allowing for extensive structure-activity relationship (SAR) studies.

G cluster_0 Potential for Chemical Diversification Start This compound Ester Ester Hydrolysis Start->Ester Bromo Bromo-group Functionalization Start->Bromo Acid 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid Ester->Acid Amide Amide Coupling Acid->Amide AmideLib Library of Amide Derivatives Amide->AmideLib Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Bromo->Coupling CoupledLib Library of 2-substituted Derivatives Coupling->CoupledLib

Caption: Logical relationship of the title compound as a scaffold for chemical library synthesis.

Experimental Protocols

As of the date of this publication, detailed and validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers are advised to draw upon established methods for the synthesis of analogous imidazole derivatives and to conduct thorough analytical characterization to confirm the identity and purity of the synthesized compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural features suggest potential as a valuable building block in the development of new therapeutic agents. The lack of comprehensive data in the current literature highlights an opportunity for further research. Future work should focus on:

  • The development and optimization of a reliable synthetic route.

  • Full spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS).

  • In-depth evaluation of its antimicrobial and cytotoxic properties through in vitro and in vivo studies.

  • Utilization of this compound as a scaffold in medicinal chemistry campaigns to generate novel bioactive molecules.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The elucidation of its chemical and biological properties will undoubtedly contribute to the broader field of medicinal chemistry.

An In-Depth Technical Guide to Perzinfotel (CAS No. 144912-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information contained herein is compiled from publicly available data and is not a substitute for professional medical or scientific advice.

Abstract

Perzinfotel, also known by its developmental code EAA-090, is a potent and selective competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. It exhibits high affinity for the glutamate binding site on the NMDA receptor complex. Investigated for its neuroprotective properties, particularly in the context of ischemic stroke, Perzinfotel demonstrated a favorable safety profile in preclinical studies compared to earlier generations of NMDA receptor antagonists. Despite its promising preclinical data, its clinical development was discontinued. This technical guide provides a comprehensive overview of Perzinfotel, including its physicochemical properties, pharmacological profile, synthesis, and key experimental methodologies, to serve as a resource for researchers in neuroscience and drug development.

Note on CAS Number: The CAS number provided in the topic, 95470-42-1, is correctly associated with the chemical intermediate Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. This guide focuses on Perzinfotel , for which the correct CAS number is 144912-63-0 . This decision is based on the alignment of the requested content type—a technical guide for drug development professionals—with the pharmacological significance of Perzinfotel.

Introduction

The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation. However, overactivation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of acute neurological disorders like ischemic stroke and chronic neurodegenerative diseases.

Perzinfotel (EAA-090) emerged as a promising neuroprotective agent by selectively targeting the NMDA receptor. As a competitive antagonist, it directly competes with the endogenous ligand glutamate, thereby preventing channel activation and the subsequent neurotoxic cascade. Its development aimed to provide the therapeutic benefits of NMDA receptor modulation while mitigating the severe side effects associated with non-competitive antagonists. Although its journey to the clinic was halted, the study of Perzinfotel provides valuable insights into the development of safer NMDA receptor modulators.

Physicochemical and Pharmacological Properties

Physicochemical Data

The key physicochemical properties of Perzinfotel are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid--INVALID-LINK--
Synonyms EAA-090, WAY-126090--INVALID-LINK--, --INVALID-LINK--
CAS Number 144912-63-0--INVALID-LINK--
Molecular Formula C₉H₁₃N₂O₅P--INVALID-LINK--
Molecular Weight 260.18 g/mol --INVALID-LINK--
Melting Point 260-278 °C (decomposes)--INVALID-LINK--
Solubility Soluble in PBS (5 mg/mL, with sonication)--INVALID-LINK--
Pharmacological Profile

Perzinfotel's pharmacological activity is centered on its interaction with the NMDA receptor.

ParameterValueDescriptionSource
Mechanism of Action Competitive NMDA Receptor AntagonistCompetes with glutamate for binding to the GluN2 subunit of the NMDA receptor.--INVALID-LINK--
Potency (IC₅₀) 30 nMConcentration required to inhibit 50% of the binding to the glutamate site of the NMDA receptor.--INVALID-LINK--
Primary Indication (Investigated) Neuroprotection (Stroke), Painful Diabetic NeuropathyPreclinical studies focused on neuroprotection; Phase II trials were conducted for neuropathic pain.--INVALID-LINK--, --INVALID-LINK--
Key Characteristics High selectivity for the glutamate site; good safety profile in preclinical models; lacks analgesic effects in certain models; low oral bioavailability (3-5%).These characteristics distinguished it from other NMDA antagonists.--INVALID-LINK--, --INVALID-LINK--

Mechanism of Action and Signaling Pathway

Perzinfotel exerts its effect by competitively inhibiting the glutamate binding site on the NMDA receptor. In a state of excitotoxicity, excessive glutamate release leads to prolonged receptor activation, massive Ca²⁺ influx, and subsequent neuronal death. By occupying the glutamate binding site, Perzinfotel prevents this activation, thus halting the downstream neurotoxic signaling cascade.

NMDA_Pathway Glutamate Excess Glutamate (Excitotoxicity) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Perzinfotel Perzinfotel (EAA-090) Perzinfotel->NMDAR Competitively Binds Channel_Open Ion Channel Opens NMDAR->Channel_Open Activates Block Binding Site Blocked Channel Remains Closed NMDAR->Block Ca_Influx Massive Ca²⁺ Influx Channel_Open->Ca_Influx Neurotoxicity Neurotoxic Cascade (Enzyme activation, ROS, Apoptosis) Ca_Influx->Neurotoxicity Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death Neuroprotection Neuroprotection Block->Neuroprotection

Mechanism of Action of Perzinfotel at the NMDA Receptor.

Experimental Protocols

Chemical Synthesis of Perzinfotel

The synthesis of Perzinfotel was first described by Kinney et al. (1998). The key strategy involves the use of 3-cyclobutene-1,2-dione as a bioisostere for an alpha-amino acid. The following is a generalized representation of the synthetic workflow.

Synthesis_Workflow start Starting Materials: - Diethyl(2-bromoethyl)phosphonate - 1-Boc-piperazine - 3,4-diethoxy-3-cyclobutene-1,2-dione step1 Step 1: Alkylation (Alkylation of 1-Boc-piperazine with diethyl(2-bromoethyl)phosphonate) start->step1 intermediate1 Intermediate A (Boc-piperazine phosphonate) step1->intermediate1 step2 Step 2: Deprotection (Removal of Boc group) intermediate1->step2 intermediate2 Intermediate B (Piperazine phosphonate) step2->intermediate2 step3 Step 3: Condensation (Reaction with 3,4-diethoxy-3- cyclobutene-1,2-dione) intermediate2->step3 intermediate3 Intermediate C (Cyclobutene dione adduct) step3->intermediate3 step4 Step 4: Cyclization & Hydrolysis (Ring formation and ester hydrolysis) intermediate3->step4 final Final Product: Perzinfotel (EAA-090) step4->final

Generalized synthetic workflow for Perzinfotel.

Detailed Protocol Outline (based on Kinney et al., 1998):

  • Synthesis of Diethyl (2-(piperazin-1-yl)ethyl)phosphonate:

    • 1-Boc-piperazine is reacted with diethyl (2-bromoethyl)phosphonate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

    • The resulting Boc-protected intermediate is isolated and then deprotected using an acid (e.g., trifluoroacetic acid) to yield the key piperazine phosphonate intermediate.

  • Condensation with Cyclobutene Dione:

    • The piperazine phosphonate intermediate is reacted with 3,4-diethoxy-3-cyclobutene-1,2-dione in a solvent such as ethanol. This reaction forms an enaminone intermediate.

  • Cyclization and Hydrolysis:

    • The intermediate from the previous step undergoes intramolecular cyclization upon heating.

    • The final step involves the hydrolysis of the phosphonate esters to the corresponding phosphonic acid using a strong acid (e.g., concentrated HCl) under reflux, followed by purification to yield Perzinfotel.

In Vivo Model: Chemically Induced Thermal Hypersensitivity

The protocol described by Brandt et al. (2005) evaluates the effect of Perzinfotel on thermal hypersensitivity induced by inflammatory agents in rats.

Animals:

  • Male Sprague-Dawley rats (225-300 g) are used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

  • Baseline Latency Measurement: The baseline tail-withdrawal latency is determined by immersing the distal portion of the rat's tail in a warm water bath maintained at a specific temperature (e.g., 48°C). The time taken for the rat to flick or withdraw its tail is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Induction of Hypersensitivity: A chemical irritant, such as Prostaglandin E₂ (PGE₂) or capsaicin, is injected subcutaneously into the dorsal surface of the tail.

  • Post-Induction Latency Measurement: After a set period (e.g., 15-30 minutes) following the injection of the irritant, the tail-withdrawal latency is measured again to confirm the development of thermal hypersensitivity (a significant decrease in withdrawal latency).

  • Drug Administration: Perzinfotel is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg i.p.; 30, 100 mg/kg p.o.). A vehicle control group is also included.

  • Time-Course Measurement: The tail-withdrawal latency is measured at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and duration of the reversal of thermal hypersensitivity.

Data Analysis:

  • Data are typically expressed as the mean withdrawal latency (in seconds) ± SEM.

  • Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare drug-treated groups with the vehicle control group.

Results from Brandt et al. (2005):

  • Perzinfotel dose- and time-dependently blocked PGE₂- and capsaicin-induced thermal hypersensitivity.

  • Doses of 10 mg/kg (i.p.) or 100 mg/kg (p.o.) blocked PGE₂-induced hypersensitivity by 60-80%.

  • Perzinfotel demonstrated a superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists like dizocilpine and ketamine in this model.[1]

Clinical Development and Safety Profile

Perzinfotel advanced to Phase II clinical trials, notably for the treatment of painful diabetic neuropathy.[2] Despite a promising preclinical safety profile that suggested a wider therapeutic window than older NMDA antagonists, the development of Perzinfotel was ultimately discontinued. The specific reasons for this discontinuation are not widely published but may be related to a lack of sufficient efficacy in human trials, pharmacokinetic challenges (such as its low oral bioavailability), or strategic business decisions.

Preclinical Safety:

  • Preclinical studies indicated a good safety profile compared to other drugs in its class.[3]

  • It showed a better separation between the doses required for therapeutic effects and those causing adverse effects, such as motor impairment.[1]

Clinical Safety:

Conclusion

Perzinfotel (EAA-090) represents a significant effort in the development of second-generation, competitive NMDA receptor antagonists for neuroprotection and other CNS disorders. Its design successfully achieved high potency and a more favorable preclinical safety profile by avoiding the channel-blocking mechanism that often leads to severe side effects. While its clinical development was not completed, the extensive preclinical research on Perzinfotel continues to be a valuable resource for scientists working on NMDA receptor pharmacology. The detailed synthesis and in vivo protocols associated with this compound provide a solid foundation for future investigations into novel neuroprotective agents targeting the glutamate system.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details plausible synthetic pathways, experimental protocols based on established chemical principles, and potential derivatization strategies for the development of novel compounds. The imidazole scaffold is of significant interest due to its presence in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities for drug discovery.

I. Synthetic Pathways for this compound

Two primary retrosynthetic approaches are proposed for the synthesis of the target molecule. The first and most direct approach involves the synthesis of the ethyl 4-methyl-1H-imidazole-5-carboxylate precursor followed by direct bromination at the C2 position. The second, alternative approach utilizes a Sandmeyer reaction starting from the corresponding 2-amino-imidazole precursor.

Pathway 1: Direct Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This pathway is conceptually straightforward and relies on the synthesis of the imidazole core followed by electrophilic bromination.

Pathway 1: Direct Bromination A Starting Materials (e.g., Ethyl Acetoacetate, Formamide) B Ethyl 4-methyl-1H-imidazole-5-carboxylate A->B Imidazole Ring Formation C This compound B->C Bromination (e.g., NBS)

Figure 1: Synthetic approach via direct bromination.
Pathway 2: Sandmeyer Reaction of Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate

This alternative pathway is advantageous if the 2-amino precursor is readily available or easily synthesized. The Sandmeyer reaction is a reliable method for the introduction of a bromine atom onto a heteroaromatic ring.[5]

Pathway 2: Sandmeyer Reaction D Ethyl 2-amino-4-methyl- 1H-imidazole-5-carboxylate E Diazonium Salt Intermediate D->E Diazotization (NaNO2, HBr) F Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate E->F Sandmeyer Reaction (CuBr)

Figure 2: Synthetic approach via Sandmeyer reaction.

II. Experimental Protocols

The following are detailed experimental protocols for the key transformations described above. These are proposed procedures based on analogous reactions found in the literature.

Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor for Pathway 1)

The synthesis of the imidazole precursor can be achieved through various methods. One common approach is the reaction of an alpha-dicarbonyl compound with an aldehyde and ammonia source. A plausible method is adapted from the synthesis of similar imidazole carboxylates.

Reaction Scheme:

Ethyl acetoacetate + Formamidine acetate → Ethyl 4-methyl-1H-imidazole-5-carboxylate

Experimental Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford ethyl 4-methyl-1H-imidazole-5-carboxylate.

ParameterValue
Starting Material Ethyl acetoacetate
Reagents Formamidine acetate, Ethanol
Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC)
Purification Column Chromatography
Expected Yield 60-75%
Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Pathway 1)

The C2 position of the imidazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Reaction Scheme:

Ethyl 4-methyl-1H-imidazole-5-carboxylate + NBS → this compound

Experimental Protocol:

  • Dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield this compound.

ParameterValue
Starting Material Ethyl 4-methyl-1H-imidazole-5-carboxylate
Reagents N-Bromosuccinimide (NBS), DCM or ACN
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium thiosulfate quench
Purification Column Chromatography
Expected Yield 70-85%
Sandmeyer Reaction for the Synthesis of this compound (Pathway 2)

This protocol assumes the availability of ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate, which is commercially available.

Reaction Scheme:

Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate → Diazonium salt → this compound

Experimental Protocol:

  • Diazotization:

    • Suspend ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr at 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the target compound.

ParameterValue
Starting Material Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate
Reagents HBr, NaNO₂, CuBr
Temperature 0-10 °C, then room temperature
Reaction Time 2-4 hours
Purification Column Chromatography
Expected Yield 50-70%

III. Derivatization of this compound

The 2-bromo substituent on the imidazole ring serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Derivatization Start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Product_Suzuki 2-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 2-Amino Derivative Buchwald->Product_Buchwald

Figure 3: Key derivatization reactions.
Suzuki-Miyaura Cross-Coupling

This reaction is ideal for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water, toluene).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

ParameterValue
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene
Temperature 80-110 °C
Reaction Time 2-24 hours
Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of 2-aminoimidazole derivatives.[6][7]

General Protocol:

  • Combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in a reaction vessel.

  • Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Degas the mixture and heat under an inert atmosphere until completion.

  • After cooling, quench the reaction and extract the product.

  • Purify by column chromatography.

ParameterValue
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP
Base NaOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane
Temperature 80-120 °C
Reaction Time 4-24 hours

IV. Conclusion

This technical guide outlines robust and adaptable synthetic strategies for obtaining this compound and its derivatives. The detailed protocols and tabulated data provide a solid foundation for laboratory synthesis. The versatility of the 2-bromo substituent in cross-coupling reactions opens up a vast chemical space for the development of novel imidazole-based compounds with potential therapeutic applications. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes.

References

The Synthetic Versatility of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A Hub for Molecular Diversification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the core reactivity patterns of this molecule, offering a valuable resource for its strategic application in the synthesis of diverse and complex molecular architectures. While direct experimental data for this specific molecule is not extensively published, this guide draws upon the well-established reactivity of analogous bromo-imidazole systems and fundamental principles of organic chemistry to provide a predictive overview of its synthetic potential.

Core Reactivity: A Triad of Functional Group Transformations

The chemical behavior of this compound is primarily dictated by the interplay of three key functional groups: the reactive C2-bromine, the nucleophilic imidazole ring nitrogens, and the C5-ester moiety. This triad of functionalities allows for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.

The C2 position, bearing a bromine atom, is highly susceptible to nucleophilic aromatic substitution (SNAr) and a variety of transition-metal-catalyzed cross-coupling reactions . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group enhances the electrophilicity of this position, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

Furthermore, the imidazole ring possesses two nitrogen atoms, both of which can exhibit nucleophilic character. The N1-H is acidic and can be deprotonated to generate a nucleophilic anion, which can then be alkylated or acylated. The N3 nitrogen, with its lone pair of electrons, can also participate in reactions, although its reactivity is often modulated by steric hindrance from the adjacent methyl group.

Finally, the ethyl carboxylate group at the C5 position offers a handle for further derivatization. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, further expanding the molecular diversity achievable from this starting material.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position is readily displaced by various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic C2 carbon, forming a transient Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

dot```dot graph S_N_Ar_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

reactant [label="Ethyl 2-bromo-4-methyl-1H-\nimidazole-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Substituted Imidazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="HBr", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant -> intermediate [label="+ Nu-H"]; intermediate -> product [label="- HBr"]; reactant -> product [style=invis]; {rank=same; reactant; nucleophile}; {rank=same; product; leaving_group}; }

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

N-Alkylation and N-Acylation

The imidazole ring nitrogens can be functionalized through alkylation or acylation reactions. Deprotonation of the N1-H with a suitable base, such as sodium hydride or a carbonate base, generates an imidazolide anion that readily reacts with alkyl halides or acyl chlorides to afford N1-substituted derivatives. Regioselectivity between N1 and N3 can be an issue, often influenced by the nature of the electrophile and the reaction conditions.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data for reactions performed on structurally similar bromo-imidazole carboxylates. This data is intended to provide a general reference for expected yields and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution on Bromo-imidazoles

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1BenzylamineDMFK₂CO₃801285
2Sodium methoxideMethanol-Reflux692
3ThiophenolAcetonitrileCs₂CO₃60878

Table 2: Suzuki Cross-Coupling of Bromo-imidazole Esters with Arylboronic Acids

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O10088
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane9095
33-Thienylboronic acidPdCl₂(dppf)-CsFTHF7082

Experimental Protocols for Key Reactions (Illustrative Examples)

The following are hypothetical, yet plausible, experimental protocols for key reactions of this compound, adapted from procedures for analogous compounds.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the desired amine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-imidazole derivative.

General Procedure for Suzuki Cross-Coupling

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the 2-aryl-imidazole product.

dot

Caption: Logical relationship between the starting material and its primary reaction pathways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to a vast chemical space of substituted imidazole derivatives. The predictable reactivity at the C2-bromo position, coupled with the potential for N-functionalization and ester modification, makes it an indispensable tool for the rapid generation of molecular libraries for drug discovery and materials science applications. Further exploration of the reactivity of this compound is warranted and is expected to uncover novel synthetic methodologies and applications.

The Enigmatic Potential of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A Mechanistic Overview Based on the Broader Imidazole Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, the broader family of imidazole derivatives has been shown to exhibit a wide array of biological activities. This technical guide consolidates the known mechanisms of action for structurally related imidazole compounds, providing a foundational understanding of the potential therapeutic applications of this compound. We will explore potential enzyme inhibition, kinase modulation, and other cellular effects, supported by generalized experimental workflows for the characterization of novel imidazole-based compounds.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. This structure is a common motif in many biologically active molecules and approved pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[1][2] The electronic properties of the imidazole ring allow it to act as a versatile scaffold in drug design, with substitutions on the ring system leading to a diverse range of pharmacological activities.[2] Imidazole-containing compounds have been successfully developed as anti-cancer, anti-microbial, and anti-inflammatory agents.[2]

Potential Mechanisms of Action for Imidazole Derivatives

Based on extensive research into the imidazole class of compounds, several key mechanisms of action have been identified. These provide a predictive framework for understanding the potential biological effects of this compound.

Enzyme Inhibition

A primary mechanism through which imidazole derivatives exert their effects is via the inhibition of various enzymes. The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with key amino acid residues.

  • Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain.[3] This inhibition is often achieved by mimicking the binding of the natural substrate, arachidonic acid, within the enzyme's active site.

  • Topoisomerase II Inhibition: Some imidazole compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2] By stabilizing the DNA-enzyme complex, these inhibitors lead to DNA strand breaks and apoptosis.[2]

  • Heme Oxygenase-1 (HO-1) Inhibition: Overexpression of HO-1 is linked to cancer cell protection and progression. Imidazole-containing compounds have been identified as potential inhibitors of this enzyme.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazole scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.

  • Tyrosine Kinase Inhibition: Derivatives of imidazole have been developed as inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4] These kinases are key drivers of angiogenesis and cell proliferation in tumors.

  • Other Kinase Targets: Imidazole-based compounds have also been shown to inhibit other kinases such as ALK5 and p38α MAP kinase, which are involved in cell growth and inflammatory responses.[4]

The general mechanism of kinase inhibition by these compounds often involves competition with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Gene_Expression->Cellular_Responses Imidazole_Inhibitor Imidazole-based Kinase Inhibitor Imidazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_screening cluster_targetid cluster_moa A Compound Synthesis and Purification B In Vitro Screening A->B Purity >95% C Target Identification and Validation B->C Hit Identification Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) B->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., Kinase Panel) B->Target_Based_Screening D Mechanism of Action Studies C->D Validated Target Affinity_Chromatography Affinity Chromatography C->Affinity_Chromatography Computational_Docking Computational Docking C->Computational_Docking E In Vivo Efficacy Studies D->E Confirmed Mechanism Enzyme_Kinetics Enzyme Kinetics D->Enzyme_Kinetics Western_Blot Western Blot (Signaling Pathways) D->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis D->Cell_Cycle_Analysis

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from structurally related imidazole derivatives to build a robust profile. It covers physicochemical properties, plausible synthetic routes, and potential biological activities, offering a foundation for future research and drug discovery efforts.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile pharmacophore. Imidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the imidazole core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The title compound, this compound, incorporates several key features—a reactive bromo substituent, a lipophilic methyl group, and an ethyl ester moiety—that make it an attractive scaffold for the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂PubChem
Molecular Weight 233.06 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 231.98474 g/mol PubChem
Topological Polar Surface Area 55.1 ŲPubChem

Synthesis and Derivatization

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for imidazole synthesis. A common approach involves the construction of the imidazole ring followed by functionalization.

A potential synthetic workflow is outlined below:

G A Ethyl 2-amino-3-oxobutanoate C Intermediate Thioimidazole A->C Reaction B Potassium thiocyanate B->C Reaction F Ethyl 4-methyl-1H-imidazole-5-carboxylate C->F Oxidation & Desulfurization D Nitric Acid E Desulfurization D->E Oxidizing Agent E->F H This compound F->H Bromination G N-Bromosuccinimide (NBS) G->H Brominating Agent

Caption: Plausible synthetic workflow for this compound.

The bromine atom at the 2-position serves as a versatile handle for further derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar imidazole derivatives, this compound holds promise in several therapeutic areas.

4.1. Anticancer Activity

Numerous imidazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have shown significant antiproliferative effects against several cancer cell lines, with IC50 values in the low micromolar range.[1] These compounds were found to inhibit tumor cell colony formation and migration and induce apoptosis.[1] The mechanism of action for many imidazole-based anticancer agents involves the inhibition of key kinases, such as BRAF, p38 MAP kinase, and tyrosine kinases, which are crucial for cancer cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by imidazole derivatives is the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Imidazole Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate (Hypothetical Inhibitor) Imidazole->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an imidazole derivative.

4.2. Antimicrobial Activity

Imidazole-based compounds, such as clotrimazole and miconazole, are well-established antifungal agents. Their mechanism of action typically involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The structural features of this compound suggest it could serve as a scaffold for developing new antifungal or antibacterial agents. The bromo substituent, in particular, can be a key pharmacophore for antimicrobial activity.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for the title compound are unavailable, general principles can be applied:

  • 2-Bromo Group: This group is a key site for derivatization. Replacing the bromine with different substituents via cross-coupling reactions would likely have a significant impact on biological activity by altering the steric and electronic properties of the molecule.

  • 4-Methyl Group: This lipophilic group can influence the compound's binding to hydrophobic pockets in target proteins and affect its solubility and membrane permeability.

  • 5-Ethyl Carboxylate Group: The ester can act as a hydrogen bond acceptor. It could also be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile and pharmacokinetic properties.

Experimental Protocols

To evaluate the potential biological activity of this compound, a variety of in vitro assays can be employed. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for screening imidazole derivatives for anticancer activity.

In Vitro Kinase Inhibition Assay Protocol

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., BRAF, p38), a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Incubation: Add the serially diluted compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare serial dilutions of This compound C Add compound dilutions to reaction mixture in 96-well plate A->C B Prepare kinase reaction mixture (Kinase, Substrate, ATP) B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a promising scaffold for medicinal chemistry research. While direct experimental data for this specific compound is limited, the known biological activities of related imidazole derivatives suggest its potential as a starting point for the development of novel anticancer and antimicrobial agents. The presence of versatile functional groups allows for extensive derivatization and optimization of its biological profile. Further investigation into the synthesis, biological evaluation, and mechanism of action of this and related compounds is warranted to fully explore their therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key building block in modern organic and medicinal chemistry. Its unique structural features, particularly the reactive bromine atom at the 2-position of the imidazole ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of the methyl and ethyl carboxylate groups further allows for fine-tuning of molecular properties, influencing solubility, metabolic stability, and target engagement.

Chemical Properties and Spectroscopic Data

This compound (CAS Number: 95470-42-1) is a stable, solid compound at room temperature. Its structure presents a unique combination of functionalities that are highly attractive for synthetic diversification.

PropertyValue
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane

While detailed, publicly available spectroscopic data for this specific molecule is limited, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Peaks
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a broad singlet for the N-H proton of the imidazole ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the sp² carbons of the imidazole ring (with the C2-Br carbon being significantly downfield), and the carbons of the ethyl and methyl groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-Br stretch.

Synthesis of this compound

Representative Synthetic Protocol

This protocol describes a potential multi-step synthesis starting from ethyl acetoacetate and cyanamide.

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add cyanamide (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Upon cooling, the product, ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate, is expected to precipitate and can be collected by filtration.

Step 2: Sandmeyer-type Bromination

  • Suspend ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The crude product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

Synthesis reagent1 Ethyl Acetoacetate + Cyanamide intermediate Ethyl 2-amino-4-methyl- 1H-imidazole-5-carboxylate reagent1->intermediate Reflux in Ethanol product Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate intermediate->product Sandmeyer Reaction reagent2 1. NaNO₂, HBr, 0-5 °C 2. CuBr Suzuki_Coupling starting_material Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Ethyl 2-aryl-4-methyl- 1H-imidazole-5-carboxylate starting_material->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product Buchwald_Hartwig starting_material Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Ethyl 2-(amino)-4-methyl- 1H-imidazole-5-carboxylate starting_material->product amine R¹R²NH amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) catalyst->product Drug_Discovery_Workflow BuildingBlock Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Suzuki Suzuki Coupling (C-C bond formation) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) BuildingBlock->Buchwald Library Diverse Library of Substituted Imidazoles Suzuki->Library Buchwald->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on the known spectroscopic data of its immediate precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, and established principles of organic chemistry. This approach allows for a robust prediction of its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12-13br s1HN-HThe N-H proton of the imidazole ring is expected to be a broad singlet and may be shifted downfield compared to the precursor due to the electron-withdrawing effect of the bromine atom.
4.29q2H-OCH₂CH₃Quartet due to coupling with the methyl protons of the ethyl group.
2.45s3H-CH₃Singlet for the methyl group attached to the imidazole ring.
1.33t3H-OCH₂CH₃Triplet due to coupling with the methylene protons of the ethyl group.

Table 2: Experimental ¹H NMR Data for Ethyl 4-methyl-1H-imidazole-5-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.1br s1HN-H
7.5s1HC2-H
4.29q2H-OCH₂CH₃
2.45s3H-CH₃
1.33t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~162C=OCarbonyl carbon of the ester.
~140C4Carbon bearing the methyl group.
~125C2Carbon bearing the bromine atom. The chemical shift is expected to be significantly different from the precursor due to the presence of bromine.
~118C5Carbon bearing the carboxylate group.
~60-OCH₂CH₃Methylene carbon of the ethyl ester.
~15-CH₃Methyl carbon attached to the imidazole ring.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Table 4: Experimental ¹³C NMR Data for Ethyl 4-methyl-1H-imidazole-5-carboxylate

Chemical Shift (δ, ppm)Assignment
162.8C=O
139.8C2
135.0C4
118.0C5
59.5-OCH₂CH₃
15.0-CH₃
14.4-OCH₂CH₃
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretationNotes
248/250[M]⁺/ [M+2]⁺Molecular ion peaks with approximately 1:1 ratio, characteristic of a compound containing one bromine atom.
203/205[M - OCH₂CH₃]⁺Loss of the ethoxy group.
175/177[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100BroadN-H stretch
~2980MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (ester)
~1550MediumC=N stretch (imidazole ring)
~1250StrongC-O stretch (ester)
~600Medium-StrongC-Br stretch

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from ethyl acetoacetate and formamidine acetate to first synthesize the imidazole precursor, followed by bromination.

Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Materials:

  • Ethyl acetoacetate

  • Formamidine acetate

  • Ammonia solution (25%)

  • Ethanol

  • Acetic acid

Procedure:

  • A mixture of ethyl acetoacetate (1 mol) and formamidine acetate (1 mol) is prepared.

  • A 25% aqueous solution of ammonia (1.2 mol) is added dropwise to the mixture with stirring, while maintaining the temperature below 40°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then heated to 80°C and ethanol is added until a clear solution is obtained.

  • The solution is acidified with acetic acid to a pH of approximately 6.

  • Upon cooling, the product crystallizes. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • AIBN (Azobisisobutyronitrile) - optional, for radical initiation

Procedure:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 eq) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • N-Bromosuccinimide (1.1 eq) is added to the solution.

  • A catalytic amount of AIBN can be added if the reaction is slow.

  • The mixture is refluxed for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of a newly synthesized compound like this compound.

Synthesis_Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Bromination Ethyl Acetoacetate Ethyl Acetoacetate Precursor Ethyl 4-methyl-1H-imidazole-5-carboxylate Ethyl Acetoacetate->Precursor NH3, EtOH Formamidine Acetate Formamidine Acetate Formamidine Acetate->Precursor Target This compound Precursor->Target Solvent (e.g., CCl4) NBS N-Bromosuccinimide NBS->Target Characterization_Workflow Synthesis Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity_Analysis->Data_Analysis Final_Report Final Report and Documentation Data_Analysis->Final_Report

An In-depth Technical Guide on the Safety and Handling of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and related compounds. It is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a heterocyclic organic compound that serves as a building block in medicinal chemistry and drug development. As with any chemical substance used in a laboratory setting, understanding its potential hazards and implementing appropriate safety and handling procedures are paramount to ensuring the well-being of researchers and the integrity of experimental work. This guide synthesizes available safety data and provides general protocols for the safe handling of this and structurally similar compounds.

Hazard Identification and Classification

Based on data for this compound and analogous imidazole derivatives, the compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning

GHS Pictogram:

alt text

Physical and Chemical Properties

Detailed physical and chemical property data for this compound are not extensively available in public literature. The following table summarizes known information.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number95470-42-1Generic Supplier Data
Molecular FormulaC₇H₉BrN₂O₂[3][4]
Molecular Weight233.06 g/mol [3][4]
Physical FormSolid[3]
Storage Temperature2-8°C, under inert atmosphere[3]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental procedures for handling solid chemical compounds of this nature.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE.[8] However, the following are generally recommended:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be required for larger quantities or when there is a significant splash hazard.[9][10]Protects against eye irritation from dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. A lab coat or chemical-resistant apron should be worn to protect the body.[6][9]Prevents skin contact, which can cause irritation.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[8][11]Prevents respiratory tract irritation from inhaled particles.
Footwear Closed-toe shoes should be worn at all times in the laboratory.[6][8]Protects feet from spills.
Handling Procedures
  • Weighing and Transfer: Weigh the compound in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust clouds.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Avoidance of Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

  • Segregate from incompatible materials.

Emergency Procedures

First Aid Measures

Table 4: First Aid Protocols

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][12]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.[12]

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[12]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if it is safe to do so.

    • Do not allow the material to enter drains or waterways.[1]

    • Contact environmental health and safety personnel for assistance with cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[13]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it in household trash or down the drain.

Visualized Workflows

The following diagrams illustrate standard safety workflows relevant to handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Identify Engineering Controls (e.g., Fume Hood) b->c d Select Appropriate PPE c->d e Don PPE d->e f Prepare Work Area (in Fume Hood) e->f g Handle Chemical (Weighing, Transfer, Reaction) f->g h Label All Containers g->h i Clean Work Area h->i j Segregate and Store Chemical Properly i->j k Dispose of Waste (Following Regulations) j->k l Doff PPE and Wash Hands k->l m Spill or Exposure Occurs n Follow First Aid / Spill Cleanup Protocol m->n o Notify Supervisor / EHS n->o p Review Incident and Revise Protocol o->p PPE_Selection cluster_hazards Identified Hazards for this compound cluster_ppe Required Personal Protective Equipment (PPE) H1 H332/H335: Inhalation Hazard (Respiratory Irritant) P1 Respiratory Protection (e.g., N95 Respirator, Fume Hood) H1->P1 Mitigates H2 H319: Eye Irritant P2 Eye/Face Protection (Safety Goggles/Shield) H2->P2 Mitigates H3 H315: Skin Irritant P3 Hand/Body Protection (Nitrile Gloves, Lab Coat) H3->P3 Mitigates H4 H302: Ingestion Hazard P4 General Lab Practices (No eating/drinking, Hand washing) H4->P4 Mitigates

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate as a versatile intermediate in the synthesis of complex organic molecules. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily employed in cross-coupling reactions to introduce diverse functionalities at the 2-position of the imidazole ring.

I. Overview of Applications

This compound is a key substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively, facilitating the synthesis of a wide array of substituted imidazole derivatives. Such derivatives are of significant interest in pharmaceutical research due to the prevalence of the imidazole scaffold in biologically active compounds.

Key Applications:

  • Suzuki-Miyaura Coupling: For the synthesis of 2-aryl- or 2-heteroaryl-4-methyl-1H-imidazole-5-carboxylates.

  • Buchwald-Hartwig Amination: For the synthesis of 2-amino-4-methyl-1H-imidazole-5-carboxylates.

II. Experimental Protocols

The following protocols are generalized procedures based on established methods for Suzuki-Miyaura and Buchwald-Hartwig reactions with similar bromo-heterocyclic substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Reaction Scheme:

Where R is an aryl or heteroaryl group.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-1H-imidazole-5-carboxylate.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100890-98
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001680-90
44-Fluorophenylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)K₃PO₄Toluene110688-96

*Yields are representative and based on analogous reactions with similar substrates. Actual yields may vary.

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.[1][2]

Reaction Scheme:

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and stir for a few minutes to form the catalyst-ligand complex.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-methyl-1H-imidazole-5-carboxylate.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1001085-95
4PiperidinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu1,4-Dioxane901682-92

*Yields are representative and based on analogous reactions with similar substrates. Actual yields may vary.

III. Visualizations

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling reactions of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Coupling Partner (Boronic Acid or Amine) - Base B Add Catalyst System: - Palladium Pre-catalyst - Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to Reaction Temp (80-120 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for cross-coupling reactions.

As this compound is primarily a synthetic intermediate, its direct interaction with signaling pathways is not its intended application. However, the derivatives synthesized from this compound may target various biological pathways. The diagram below illustrates a hypothetical scenario where a synthesized imidazole derivative acts as a kinase inhibitor, a common application for such scaffolds.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor Synthesized Imidazole Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of the imidazole ring is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust tool for the arylation of heterocyclic systems. This document provides detailed application notes and generalized protocols for the Suzuki coupling of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with various arylboronic acids. While specific literature on this exact substrate is limited, the following protocols are based on established methods for structurally similar 2-bromoimidazole and other bromoheterocyclic systems, providing a strong foundation for reaction optimization and library synthesis.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically an arylboronic acid. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired C-C coupled product and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles that can coordinate to the palladium center and inhibit catalysis.

Data Presentation: Representative Suzuki Coupling Conditions for Analogous Bromoimidazoles

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of bromo-imidazole derivatives with various arylboronic acids. This data, derived from similar reactions in the literature, serves as a valuable starting point for the optimization of the coupling of this compound.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80
54-Methylsulfanylphenylboronic acidPd(PPh₃)₄-K₂CO₃TolueneReflux-68
62-Acetylphenylboronic acidPd(PPh₃)₄-K₂CO₃TolueneReflux-79

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. DME = 1,2-dimethoxyethane; DMF = N,N-dimethylformamide; dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocols

The following protocols provide generalized methodologies for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is highly recommended for each specific substrate combination.

Protocol 1: General Suzuki Coupling using a Palladium Acetate/Phosphine Ligand System

This protocol is a versatile and effective method for the coupling of a variety of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-4-methyl-1H-imidazole-5-carboxylate.

Protocol 2: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and commercially available Pd(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, DME/H₂O)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the arylboronic acid in the organic solvent.

  • Aqueous Base: In a separate flask, dissolve the base in water.

  • Degassing: Degas both solutions separately by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask containing the imidazole substrate.

  • Reaction Initiation: Add the degassed aqueous base solution to the reaction mixture.

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants: - this compound - Arylboronic Acid - Base prep2 Add Catalyst System: - Palladium Source - Ligand (if applicable) prep1->prep2 prep3 Add Degassed Solvent(s) prep2->prep3 prep4 Establish Inert Atmosphere (N₂ or Ar) prep3->prep4 reaction1 Heat to Reaction Temperature prep4->reaction1 reaction2 Monitor Progress (TLC, LC-MS) reaction1->reaction2 workup1 Quench Reaction (add water) reaction2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5 analysis1 Characterize Product (NMR, MS, etc.) workup5->analysis1

Caption: General workflow for the Suzuki coupling reaction.

Signaling Pathway (Catalytic Cycle)

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) R-X Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) (Transmetalation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Reductive Elimination) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n R-Ar' R-Ar' R-Ar' (Coupled Product) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) R-X R-X (Aryl Halide) Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)-OR(L_n) Base Base Base->Ar-Pd(II)-OR(L_n)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. The functionalization of the imidazole ring is a critical strategy in the development of new therapeutic agents. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a key building block, offering a reactive handle at the 2-position for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

This document provides detailed protocols and representative data for several key cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this compound. The methodologies and data presented are based on established procedures for structurally similar 2-bromoimidazole and 2-bromobenzimidazole derivatives and serve as a guide for reaction optimization.[1][2][3]

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions involves several key stages, from initial setup under inert conditions to final product analysis. Careful execution of each step is crucial for achieving high yields and purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Starting Materials: - Imidazole Substrate - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas (Ar or N₂) B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) I->J

Caption: General workflow for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[2][4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Reaction cluster_products Product Imidazole Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Plus1 + BoronicAcid Aryl/Heteroaryl Boronic Acid Arrow Pd Catalyst, Base Solvent, Heat Product Ethyl 2-(Aryl/Heteroaryl)-4-methyl- 1H-imidazole-5-carboxylate

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 2-bromo-heterocycles with various boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9524Moderate to Excellent
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃t-BuOH8012Good to Excellent
52-Naphthylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018~96

*Yields are approximate and based on analogous reactions with similar 2-bromoimidazole or 2-bromobenzimidazole substrates reported in the literature.[2][5] Actual yields may vary.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the reaction flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methyl-1H-imidazole-5-carboxylate derivative.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[6][7] This reaction is a cornerstone of modern medicinal chemistry for constructing complex nitrogen-containing molecules.

Buchwald_Reaction cluster_products Product Imidazole Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Plus1 + Amine Primary/Secondary Amine (R¹R²NH) Arrow Pd Catalyst, Ligand Base, Solvent, Heat Product Ethyl 2-(R¹R²N)-4-methyl- 1H-imidazole-5-carboxylate

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table outlines representative conditions for the Buchwald-Hartwig amination of 2-bromo-heterocycles.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10018Good to Excellent
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11020~80-90
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene10016High
4PiperidinePd(OAc)₂ (3)BrettPhos (6)K₂CO₃tert-Butanol9024Good
5IndolePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane11024~75-85

*Yields are approximate and based on analogous reactions with similar 2-bromoimidazole or 2-bromobenzimidazole substrates.[1][8] Actual yields may vary.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 mmol).

  • Evacuate the tube and backfill with an inert gas.

  • Add this compound (1.0 mmol) and anhydrous toluene (10 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-imidazole derivative.[7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[1][9] This reaction is the most common method for synthesizing arylalkynes.

Sonogashira_Reaction cluster_products Product Imidazole Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Plus1 + Alkyne Terminal Alkyne Arrow Pd Catalyst, Cu(I) salt Base, Solvent Product Ethyl 2-(Alkynyl)-4-methyl- 1H-imidazole-5-carboxylate

Caption: General scheme for the Sonogashira coupling reaction.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table shows typical conditions for the Sonogashira coupling of 2-bromo-heterocycles.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF608High
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMFRT12~85-95
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrile806Good to Excellent
43-EthynylpyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF7010~80-90
5Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃Dioxane9012Good

*Yields are approximate and based on analogous reactions with similar 2-bromoimidazole or 2-bromobenzimidazole substrates.[1][10] Actual yields may vary.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C (or as optimized) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-imidazole derivative.[1]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with care. Anhydrous solvents are flammable and should be handled under an inert atmosphere.

Disclaimer

The protocols and data provided in these application notes are intended as a guide for trained professionals. They are based on literature precedents for similar chemical structures. Reaction conditions may require optimization for specific substrates and desired outcomes. Users should exercise their own judgment and perform appropriate risk assessments before commencing any experimental work.

References

Application Notes and Protocols for the Use of Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of a wide array of more complex molecular architectures. The presence of a reactive bromine atom at the 2-position, coupled with the ester and methyl functionalities on the imidazole core, makes it a valuable precursor for the construction of substituted imidazoles and fused heterocyclic systems. These resulting structures are of considerable interest in medicinal chemistry and drug development due to the prevalence of the imidazole motif in numerous biologically active compounds.[1][2]

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, its potential application in the synthesis of fused heterocyclic systems is discussed.

Key Applications in Heterocyclic Synthesis

The bromine atom at the C2 position of the imidazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a diverse range of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methyl-1H-imidazole-5-carboxylates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 2-position of the imidazole ring.

Suzuki_Miyaura start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Ethyl 2-aryl-4-methyl- 1H-imidazole-5-carboxylate start->product Suzuki-Miyaura Coupling reagents Ar-B(OH)₂ Pd Catalyst Base reagents->product

Diagram 1: Suzuki-Miyaura Coupling Pathway.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Component Typical Reagents/Conditions Molar Equivalents/Amount
Imidazole SubstrateThis compound1.0
Boronic AcidArylboronic acid or Heteroarylboronic acid1.2 - 1.5
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)0.05 - 0.10
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
Solvent1,4-Dioxane/Water, Toluene, DMFVaries
Temperature80 - 110 °C-
AtmosphereInert (Argon or Nitrogen)-

Table 1: Summary of Typical Suzuki-Miyaura Reaction Components.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methyl-1H-imidazole-5-carboxylates

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 2-amino-substituted imidazole derivatives, which are important pharmacophores.

Buchwald_Hartwig start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Ethyl 2-(R¹R²N)-4-methyl- 1H-imidazole-5-carboxylate start->product Buchwald-Hartwig Amination reagents R¹R²NH Pd Catalyst Ligand Base reagents->product

Diagram 2: Buchwald-Hartwig Amination Pathway.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific amines and ligands.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.2-1.5 equiv.).

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography.

Component Typical Reagents/Conditions Molar Equivalents/Amount
Imidazole SubstrateThis compound1.0
AminePrimary or secondary amine1.2 - 1.5
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂0.02 - 0.05
LigandXantphos, BINAP, RuPhos0.04 - 0.10
BaseCs₂CO₃, NaOtBu, K₃PO₄1.4 - 2.0
SolventToluene, 1,4-DioxaneVaries
Temperature80 - 110 °C-
AtmosphereInert (Argon)-

Table 2: Summary of Typical Buchwald-Hartwig Amination Components.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methyl-1H-imidazole-5-carboxylates

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as versatile handles for further transformations, such as click chemistry or the synthesis of extended π-systems.

Sonogashira start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Ethyl 2-alkynyl-4-methyl- 1H-imidazole-5-carboxylate start->product Sonogashira Coupling reagents Terminal Alkyne Pd Catalyst Cu(I) co-catalyst Base reagents->product

Diagram 3: Sonogashira Coupling Pathway.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific alkynes.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Component Typical Reagents/Conditions Molar Equivalents/Amount
Imidazole SubstrateThis compound1.0
AlkyneTerminal alkyne1.2 - 1.5
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.02 - 0.05
Copper(I) Co-catalystCuI0.04 - 0.10
BaseTriethylamine, Diisopropylamine2.0 - 3.0
SolventTHF, DMFVaries
TemperatureRoom Temperature to 60 °C-
AtmosphereInert (Argon or Nitrogen)-

Table 3: Summary of Typical Sonogashira Coupling Components.

Application in the Synthesis of Fused Heterocyclic Systems

A plausible route involves an initial nucleophilic substitution of the bromide with a suitable dinucleophile, followed by an intramolecular cyclization. For example, reaction with hydrazine could potentially lead to an intermediate that, upon cyclization, forms an imidazo[4,5-d]pyridazinone core.

Fused_Heterocycle start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate intermediate 2-Hydrazinyl-imidazole intermediate start->intermediate Nucleophilic Substitution reagent1 Hydrazine reagent1->intermediate product Imidazo[4,5-d]pyridazinone derivative intermediate->product cyclization Intramolecular Cyclization cyclization->product

Diagram 4: Proposed Pathway to Fused Heterocycles.

Further research and experimental validation are required to establish a reliable protocol for this transformation.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above.

Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants, Catalyst, Base, and Solvent A->B C Reaction at Specified Temperature B->C D Monitoring of Reaction Progress (TLC/LC-MS) C->D E Reaction Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Diagram 5: General Experimental Workflow.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of functionalized imidazoles and potentially fused heterocyclic systems. The amenability of the 2-bromo substituent to palladium-catalyzed cross-coupling reactions provides a powerful tool for medicinal chemists and drug development professionals to generate novel compounds with potential therapeutic applications. The protocols provided herein serve as a guide for the exploration of the synthetic utility of this promising building block. Further investigation into its reactivity will undoubtedly uncover new avenues for the construction of complex and biologically relevant molecules.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a valuable intermediate in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in published literature, a reliable two-step synthetic route is proposed. This route begins with the synthesis of the precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by a regioselective bromination at the C2 position of the imidazole ring. The protocols detailed herein are based on established and analogous chemical transformations for similar molecular scaffolds.

Introduction

Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The targeted molecule, this compound, serves as a versatile building block for the synthesis of more complex bioactive molecules. The bromo- and ester-functional groups, along with the substituted imidazole core, offer multiple points for further chemical modification, making it a key intermediate in the development of novel therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be carried out in two main steps:

  • Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate. This precursor can be synthesized via the condensation of ethyl 2-amino-3-oxobutanoate with formamide.

  • Step 2: Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate. The precursor is then subjected to electrophilic bromination using N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the 2-position of the imidazole ring.

The overall synthetic workflow is depicted in the diagram below.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A Ethyl 2-amino-3-oxobutanoate C Reaction Vessel (Heating) A->C B Formamide B->C D Work-up and Purification C->D Cyclization E Ethyl 4-methyl-1H-imidazole-5-carboxylate D->E Isolation F Ethyl 4-methyl-1H-imidazole-5-carboxylate H Reaction Vessel (Controlled Temperature) F->H G N-Bromosuccinimide (NBS) G->H I Work-up and Purification H->I Bromination J This compound I->J Isolation

Caption: Proposed two-step synthesis workflow.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis. The values are based on typical yields and conditions for analogous reactions found in the literature.

StepReactant 1Reactant 2Key Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1 Ethyl 2-amino-3-oxobutanoateFormamideAcetic Acid (catalyst)140-1504-660-70
2 Ethyl 4-methyl-1H-imidazole-5-carboxylateN-Bromosuccinimide (NBS)Acetonitrile0 to RT2-475-85

Experimental Protocols

Disclaimer: The following protocols are suggested methods based on analogous procedures from the chemical literature, as a direct published synthesis for the target molecule could not be identified. Researchers should perform their own risk assessments and optimization studies.

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This protocol is adapted from established methods for the synthesis of imidazole esters from α-aminoketones and formamide.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Formamide

  • Anhydrous Sodium Carbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Neutralization of Starting Material: In a flask, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride in water and add a saturated solution of sodium carbonate until the pH is basic. Extract the free base into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the freshly prepared ethyl 2-amino-3-oxobutanoate (1.0 eq) and an excess of formamide (5-10 eq).

  • Cyclization: Heat the reaction mixture to 140-150 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 4-methyl-1H-imidazole-5-carboxylate as a solid.

Step 2: Regioselective Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This protocol is based on general procedures for the C2-bromination of imidazoles using N-bromosuccinimide (NBS).

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Application Notes and Protocols for the Purification of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The purification of this and similar imidazole derivatives is crucial for removing starting materials, byproducts, and other impurities that can interfere with subsequent reactions and biological assays. The following sections outline common purification techniques, including column chromatography, recrystallization, and acid-base extraction, based on established methods for structurally related compounds.

Overview of Purification Methods

The selection of an appropriate purification method for this compound depends on the nature and quantity of impurities, as well as the desired final purity. The primary methods applicable to this class of compounds are column chromatography, recrystallization, and acid-base extraction. A summary of these methods with typical parameters for analogous imidazole derivatives is presented below.

Data Presentation: Comparison of Purification Methods for Imidazole Carboxylates

Purification MethodTypical Stationary/Mobile Phase or Solvent SystemReported Purity/Yield for Analogous CompoundsReference
Column Chromatography Silica gel with ethyl acetate/hexane or petroleum ether/ethyl acetate gradients.[1][2]Yields ranging from 31% to 83% for various imidazole-4-carboxylates.[2][1][2]
Silica gel with dichloromethane/methanol or chloroform/methanol.[1]Not specified.[1]
Addition of 0.1-1% triethylamine to the mobile phase to reduce tailing.[1]Improved peak shape and separation.[1][1]
Recrystallization Ethanol, or mixed solvent systems like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate.[3]Not specified for the target compound.[3]
Acid-Base Extraction Dissolution in an organic solvent (e.g., dichloromethane, ethyl acetate) followed by washing with aqueous acid (e.g., 1 M HCl) and subsequent neutralization.[1]A similar imidazole derivative was purified to 99.5% HPLC purity.[4][1][4]

Experimental Protocols

The following protocols are generalized based on methods used for similar imidazole derivatives and should be optimized for the specific crude mixture of this compound.

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[1]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

    • Test various ratios of hexane and ethyl acetate.

    • The optimal mobile phase should provide a retention factor (Rƒ) of approximately 0.3 for the target compound.

    • If tailing is observed on the TLC plate, consider adding 0.1-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds, provided a suitable solvent can be found.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

    • A good solvent will dissolve the compound when hot but not at room temperature.[1]

    • Common solvents for imidazole esters include ethanol and mixtures like hexane/ethyl acetate.[3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This method is particularly useful for separating the basic imidazole product from non-basic impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • pH paper

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution:

    • Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[1]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously.

    • The basic imidazole will be protonated and move into the aqueous layer.

    • Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath.[1]

    • Slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic, as indicated by pH paper.[1][4]

    • The neutral this compound will precipitate if it is insoluble in water, or it can be extracted back into an organic solvent.

    • If a precipitate forms, collect it by vacuum filtration.

    • If no precipitate forms, extract the neutralized aqueous solution with several portions of dichloromethane.[1]

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Dissolution Dissolution in Organic Solvent Crude->Dissolution Initial Step AcidBase Acid-Base Extraction Dissolution->AcidBase Option 1 ColumnChromatography Column Chromatography Dissolution->ColumnChromatography Option 2 Recrystallization Recrystallization Dissolution->Recrystallization Option 3 (if solid) AqueousLayer Aqueous Layer (Protonated Imidazole) AcidBase->AqueousLayer Product OrganicLayer Organic Layer (Non-basic Impurities) AcidBase->OrganicLayer Impurities Neutralization Neutralization AqueousLayer->Neutralization BackExtraction Back-Extraction with Organic Solvent Neutralization->BackExtraction SolventRemoval1 Solvent Removal BackExtraction->SolventRemoval1 PureFractions Collection of Pure Fractions ColumnChromatography->PureFractions PureFractions->SolventRemoval1 SolventRemoval1->Recrystallization Further Purification FinalProduct Purified Product SolventRemoval1->FinalProduct Crystals Pure Crystals Recrystallization->Crystals Drying Drying Crystals->Drying Drying->FinalProduct

References

Application Notes and Protocols: Synthesis of Olmesartan Medoxomil Utilizing a Key Imidazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Olmesartan medoxomil, a potent angiotensin II receptor blocker (ARB). It is important to note that the intermediate specified in the topic, ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, is not described in the scientific literature as a precursor for Olmesartan. The established and commercially viable synthetic routes for Olmesartan medoxomil utilize ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as the key imidazole intermediate.[1][2] These notes will, therefore, focus on the application of this correct and crucial intermediate in the synthesis of Olmesartan medoxomil. The protocols outlined herein are based on established and published synthetic methodologies.

Introduction to Olmesartan Medoxomil

Olmesartan medoxomil is an antihypertensive prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Olmesartan.[3] Olmesartan selectively and competitively blocks the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] By inhibiting the action of angiotensin II, Olmesartan leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[4] The synthesis of Olmesartan medoxomil is a multi-step process, with the construction of the substituted imidazole core and its subsequent alkylation being critical stages.

Mechanism of Action: Olmesartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan exerts its therapeutic effect by antagonizing the AT1 receptor. The binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells triggers a cascade of events leading to vasoconstriction and an increase in blood pressure. Olmesartan's high affinity for the AT1 receptor prevents this interaction, leading to vasodilation and a reduction in blood pressure.

Olmesartan_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Olmesartan Olmesartan Olmesartan->AT1_Receptor Blocks

Olmesartan's blockade of the AT1 receptor.

Overall Synthetic Workflow for Olmesartan Medoxomil

The synthesis of Olmesartan medoxomil from ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate generally proceeds through four main stages:

  • N-Alkylation: The imidazole nitrogen is alkylated with a protected biphenyl-tetrazole moiety, typically 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.

  • Saponification (Ester Hydrolysis): The ethyl ester of the imidazole is hydrolyzed to the corresponding carboxylic acid salt.

  • Esterification: The resulting carboxylate is esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to introduce the medoxomil prodrug moiety.

  • Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions to yield the final Olmesartan medoxomil.

Olmesartan_Synthesis_Workflow Imidazole Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl -1H-imidazole-5-carboxylate Alkylation Step 1: N-Alkylation Imidazole->Alkylation Biphenyl 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl) -1-trityl-1H-tetrazole Biphenyl->Alkylation Trityl_Olmesartan_Ethyl Trityl Olmesartan Ethyl Ester Alkylation->Trityl_Olmesartan_Ethyl Hydrolysis Step 2: Saponification Trityl_Olmesartan_Ethyl->Hydrolysis Trityl_Olmesartan_Salt Trityl Olmesartan Salt Hydrolysis->Trityl_Olmesartan_Salt Esterification Step 3: Esterification Trityl_Olmesartan_Salt->Esterification Medoxomil_Chloride 4-(chloromethyl)-5-methyl -1,3-dioxol-2-one Medoxomil_Chloride->Esterification Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Esterification->Trityl_Olmesartan_Medoxomil Deprotection Step 4: Deprotection Trityl_Olmesartan_Medoxomil->Deprotection Olmesartan_Medoxomil Olmesartan Medoxomil (Final API) Deprotection->Olmesartan_Medoxomil

Synthetic workflow for Olmesartan Medoxomil.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthetic steps. The data presented is a summary of conditions and yields reported in various literature sources.

This step involves the coupling of the imidazole intermediate with the protected biphenyl bromide.

Table 1: N-Alkylation Reaction Parameters

ParameterValue/ConditionReference
Reactants Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole[3]
Base Anhydrous Potassium Carbonate (K₂CO₃)[3]
Solvent N,N-Dimethylacetamide (DMAc)[3]
Temperature 25-30°C initially, then raised to 40-45°C[3]
Reaction Time 12 hours[3]
Work-up Addition of acetone to precipitate the product[3]
Yield ~90%[3]
Purity (HPLC) >98%

Protocol:

  • To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-Dimethylacetamide, add powdered anhydrous potassium carbonate (1.25 eq).

  • Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (0.98 eq) to the mixture at 25-30°C.

  • Raise the temperature of the reaction mixture to 40-45°C and stir for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, add acetone to the reaction mass at 35-40°C to induce precipitation.

  • Cool the slurry, filter the solid, and wash with acetone.

  • Dry the product under vacuum to obtain Trityl Olmesartan Ethyl Ester.

This process combines the hydrolysis of the ethyl ester and the subsequent esterification with the medoxomil moiety without isolation of the intermediate salt.

Table 2: Saponification and Esterification Parameters

ParameterValue/ConditionReference
Reactant Trityl Olmesartan Ethyl Ester[3]
Hydrolysis Reagent Sodium Hydroxide (aq. solution)[3]
Solvent (Hydrolysis) Tetrahydrofuran (THF), Ethanol[3]
Temperature (Hydrolysis) 10-15°C[3]
Reaction Time (Hydrolysis) 5 hours[3]
Esterification Reagent 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Base (Esterification) Potassium Carbonate (K₂CO₃)
Solvent (Esterification) N,N-Dimethylacetamide (DMAc)
Yield (two steps) ~90%[3]
Purity (HPLC) >99.5%[3]

Protocol:

  • To a pre-cooled (10-15°C) solution of Trityl Olmesartan Ethyl Ester (1.0 eq) in a mixture of THF and ethanol, add a pre-cooled aqueous solution of sodium hydroxide (1.05 eq).

  • Stir the mixture at 10-15°C for 5 hours.

  • Concentrate the reaction mass under reduced pressure to afford the Trityl Olmesartan sodium salt as a thick oil.

  • Dissolve the resulting salt in an appropriate solvent like DMAc.

  • Add potassium carbonate and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by HPLC).

  • After completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Concentrate the organic layer to obtain Trityl Olmesartan Medoxomil.

The final step is the removal of the trityl group to furnish the active pharmaceutical ingredient.

Table 3: Deprotection Reaction Parameters

ParameterValue/ConditionReference
Reactant Trityl Olmesartan Medoxomil[3]
Reagent 75% v/v aqueous Acetic Acid[3]
Temperature 25-30°C[3]
Reaction Time 10 hours[3]
Work-up Filtration of byproduct (trityl alcohol), extraction, and precipitation/crystallization[3]
Yield ~96%[3]
Purity (HPLC) >99.9%[3]

Protocol:

  • Suspend Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid.

  • Stir the suspension at 25-30°C for 10 hours.

  • Filter the reaction mixture to remove the precipitated trityl alcohol, and wash the filter cake with aqueous acetic acid.

  • To the filtrate, add methylene chloride and water, and stir.

  • Separate the layers and wash the organic layer with water and brine.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., acetone/ethyl acetate followed by water wash) to yield pure Olmesartan Medoxomil.[3]

Conclusion

The synthesis of Olmesartan medoxomil is a well-established process that relies on the key intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. The protocols described provide a framework for the laboratory-scale synthesis of this important antihypertensive agent. The one-pot procedures for saponification and esterification offer an efficient route that minimizes intermediate isolation steps, potentially improving overall yield and process efficiency. For large-scale production, further optimization of reaction conditions, solvent usage, and purification methods would be necessary to ensure a commercially viable and environmentally sustainable process.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate as a versatile starting material for the synthesis of novel antiviral compounds. The protocols outlined below are based on established synthetic methodologies for imidazole derivatives and are intended to guide researchers in the development of potential therapeutics against a range of viruses.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive framework for the design of novel antiviral agents.[1][2][3] this compound is a key building block that allows for diverse chemical modifications at the 2-position, a critical vector for modulating antiviral activity. This document details synthetic pathways and screening protocols to leverage this starting material for the discovery of new antiviral leads.

Data Presentation: Antiviral Activity of Structurally Related Imidazole-5-Carboxylate Derivatives

While specific antiviral data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the antiviral activity of closely related ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates against various orthopoxviruses. This data highlights the potential of this chemical class and informs structure-activity relationship (SAR) studies.

Table 1: Antiviral Activity of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate Derivatives against Orthopoxviruses [4][5]

Compound IDR-Group (at position 2)VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1e 4-NitrophenylVaccinia Virus0.4545.7102
1f 4-(Trifluoromethyl)phenylVaccinia Virus0.35321.97919
1f 4-(Trifluoromethyl)phenylCowpox Virus--20
1f 4-(Trifluoromethyl)phenylEctromelia Virus--46

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index) = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

The following protocols describe the synthesis of a diverse library of antiviral candidates starting from this compound via palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is for the synthesis of 2-aryl-4-methyl-1H-imidazole-5-carboxylates.

Materials:

  • This compound

  • Arylboronic acid (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial or round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%) and any necessary ligand (e.g., XPhos, if using a G2 precatalyst).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methyl-1H-imidazole-5-carboxylate.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol is for the synthesis of 2-alkynyl-4-methyl-1H-imidazole-5-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is for the synthesis of 2-amino-4-methyl-1H-imidazole-5-carboxylates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the ligand (1.2-2.0 equiv. relative to Pd), and the base (1.5-2.0 equiv.) to a reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: General Antiviral Screening Assay (e.g., Plaque Reduction Assay)

This protocol provides a general workflow for evaluating the antiviral activity of the synthesized compounds.

Materials:

  • Synthesized imidazole derivatives

  • Host cell line permissive to the virus of interest (e.g., Vero cells for orthopoxviruses)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 96-well or 24-well plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours.

  • Treatment: Remove the viral inoculum and add the medium containing the different concentrations of the test compounds. Include a positive control (a known antiviral drug) and a negative control (vehicle).

  • Overlay: After a suitable incubation period, remove the compound-containing medium and add the overlay medium to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or MTS assay) on uninfected cells treated with the same concentrations of the compounds to determine the CC₅₀ values.

  • Selectivity Index Calculation: Calculate the SI for each compound.

Mandatory Visualizations

Synthesis_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate suzuki Suzuki-Miyaura (Arylboronic Acids) start->suzuki sonogashira Sonogashira (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald library Diverse Library of 2-Substituted Imidazoles suzuki->library sonogashira->library buchwald->library Screening_Workflow cluster_assays In Vitro Evaluation synthesis Synthesized Compound Library antiviral_assay Primary Antiviral Screening (e.g., Plaque Reduction Assay) synthesis->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis hit_id Hit Identification data_analysis->hit_id lead_opt Lead Optimization hit_id->lead_opt

References

Application Notes and Protocols for the Development of Novel Pharmaceuticals Using Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel pharmaceutical candidates derived from ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. This versatile building block offers a reactive handle for introducing diverse chemical moieties, enabling the exploration of a wide chemical space to identify potent and selective therapeutic agents. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5]

The strategic functionalization of the 2-position of the imidazole ring can significantly influence the compound's interaction with biological targets.[1] This document outlines protocols for three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which are instrumental in generating libraries of novel imidazole derivatives.[6][7][8]

Targeting Kinase Signaling Pathways in Cancer

A significant number of imidazole-based compounds have been developed as inhibitors of various kinases, which are crucial enzymes in cancer signaling pathways.[1] Therefore, the synthesized compounds from the following protocols can be evaluated for their potential as kinase inhibitors. A representative signaling pathway that can be targeted is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway Receptor Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Novel Imidazole Derivative Inhibitor->RAF Inhibitor->MEK

Figure 1: Inhibition of the MAPK/ERK Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of novel pharmaceutical candidates.

I. Synthesis of Novel Imidazole Derivatives

The general workflow for the synthesis and initial evaluation of novel compounds is depicted below.

Synthesis_Workflow Coupling_Reaction Palladium-Catalyzed Cross-Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Coupling_Reaction->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Coupling_Reaction->Sonogashira Buchwald Buchwald-Hartwig (Amines) Coupling_Reaction->Buchwald Purification Purification (Column Chromatography) Suzuki->Purification Sonogashira->Purification Buchwald->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Kinase Assay) Characterization->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds

Figure 2: General workflow for synthesis and screening.

This protocol describes the synthesis of 2-aryl or 2-heteroaryl imidazole derivatives.[6][9][10][11][12]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is for the synthesis of 2-alkynyl imidazole derivatives.[7][13][14][15][16]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol outlines the synthesis of 2-amino imidazole derivatives.[8][17][18][19]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a dry vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

II. In Vitro Evaluation of Kinase Inhibitory Activity

The following is a general protocol for assessing the inhibitory activity of the newly synthesized compounds against a target kinase (e.g., BRAF, a member of the RAF family).

Materials:

  • Recombinant human kinase (e.g., BRAF)

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Synthesized imidazole derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the kinase, and the substrate.

  • Add the diluted compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data for hit compounds should be summarized for clear comparison. Below is a template for presenting the in vitro kinase inhibition data.

Compound IDSynthetic ProtocolTarget KinaseIC₅₀ (nM)
Lead-001 Suzuki-MiyauraBRAF150
Lead-002 SonogashiraBRAF85
Lead-003 Buchwald-HartwigBRAF220
Lead-004 Suzuki-MiyauraMEK1350
Lead-005 SonogashiraMEK1120
Reference Drug -BRAF50

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of the imidazole core followed by a regioselective bromination.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. The protocol outlined below is designed for scalability and is based on established chemical transformations, ensuring robustness and reproducibility.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main stages:

  • Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate. This step involves the construction of the imidazole ring from commercially available starting materials.

  • Step 2: Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate. This step introduces a bromine atom at the 2-position of the imidazole ring.

Synthesis_Workflow cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Bromination Starting_Materials Ethyl 3-amino-2-butenoate + Formamidine acetate Imidazole_Synthesis Cyclocondensation Starting_Materials->Imidazole_Synthesis Ethanol, Reflux Precursor Ethyl 4-methyl-1H-imidazole-5-carboxylate Imidazole_Synthesis->Precursor Bromination_Reaction Bromination Precursor->Bromination_Reaction NBS, Chloroform, 50°C Purification_1 Purification (Recrystallization) Precursor->Purification_1 Final_Product This compound Bromination_Reaction->Final_Product Purification_2 Purification (Column Chromatography) Final_Product->Purification_2 logical_flow Start Commercially Available Starting Materials Step1_Reaction Step 1: Imidazole Ring Formation (Cyclocondensation) Start->Step1_Reaction QC1 Quality Control 1: - Purity Check (HPLC) - Identity Confirmation (NMR, MS) Step1_Reaction->QC1 Step2_Reaction Step 2: Regioselective Bromination QC1->Step2_Reaction Proceed if purity >98% QC2 Quality Control 2: - Purity Check (HPLC) - Identity Confirmation (NMR, MS) Step2_Reaction->QC2 Final_Product Final Product: This compound QC2->Final_Product Proceed if purity >97%

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. The information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the direct bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate using a suitable brominating agent such as N-bromosuccinimide (NBS).

Q2: What are the most critical parameters to control for a high yield of the desired product?

The critical parameters to control are:

  • Temperature: Bromination reactions can be exothermic. Maintaining a stable and often low temperature is crucial to prevent side reactions.

  • Stoichiometry of the Brominating Agent: Using a precise amount of the brominating agent (typically 1.0 to 1.2 equivalents) is key to avoiding over-bromination or incomplete reaction.

  • Solvent Choice: The solvent can significantly influence the reaction's selectivity and rate. Aprotic solvents like chloroform or tetrahydrofuran (THF) are often used.[1]

  • Reaction Time: Monitoring the reaction progress via techniques like TLC or HPLC is essential to determine the optimal reaction time and quench the reaction upon completion.

Q3: What are the likely impurities or side-products in this synthesis?

Common impurities and side-products include:

  • Unreacted starting material (ethyl 4-methyl-1H-imidazole-5-carboxylate).

  • Di-brominated products, where bromination occurs at other positions on the imidazole ring.

  • Hydrolyzed starting material or product (the corresponding carboxylic acid) if water is present.

Q4: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh, pure batch of the brominating agent.- Gradually increase the reaction temperature while monitoring for product formation.- Extend the reaction time and monitor progress by TLC or HPLC.
Formation of Multiple Products (low selectivity) - Reaction temperature is too high.- Incorrect stoichiometry of the brominating agent.- Unsuitable solvent.- Maintain the recommended reaction temperature, using an ice bath if necessary.- Carefully control the addition of the brominating agent to avoid localized excess.- Experiment with different aprotic solvents to improve selectivity.
Product is Contaminated with Starting Material - Incomplete reaction.- Insufficient amount of brominating agent.- Increase the reaction time.- Add a slight excess (e.g., 1.1 equivalents) of the brominating agent.
Product Decomposes During Work-up or Purification - Presence of acid or base.- High temperatures during solvent removal.- Neutralize the reaction mixture carefully during the work-up.- Use a rotary evaporator at a low temperature to remove the solvent.- Consider using a milder purification technique if the product is unstable on silica gel.

Experimental Protocols

Protocol 1: Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate using NBS

This protocol is based on general procedures for the bromination of imidazole derivatives and may require optimization.[1]

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add N-bromosuccinimide (1.1 eq) to the solution. If radical initiation is desired, a catalytic amount of AIBN can be added.

  • Stir the reaction mixture at room temperature (or a temperature determined by optimization, e.g., 50°C) and monitor the progress by TLC.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Example Reaction Parameters for Bromination of Imidazole Derivatives

ParameterConditionReference
Brominating Agent N-Bromosuccinimide (NBS)[1]
Solvent Chloroform[1]
Catalyst Azobisisobutyronitrile (AIBN)[1]
Temperature 50 °C[1]
Reaction Time 12 hours[1]

Visualizations

Reaction_Pathway Ethyl 4-methyl-1H-imidazole-5-carboxylate Ethyl 4-methyl-1H-imidazole-5-carboxylate This compound This compound Ethyl 4-methyl-1H-imidazole-5-carboxylate->this compound NBS, Chloroform

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes purification Optimize Purification check_purity->purification Yes end Successful Synthesis check_purity->end No optimize_reagents Check Reagent Stoichiometry optimize_temp->optimize_reagents optimize_time Optimize Reaction Time optimize_reagents->optimize_time optimize_time->start purification->start

Caption: Troubleshooting workflow for optimizing the synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Reaction Rate Reaction Rate Temperature->Reaction Rate Solvent Solvent Solvent->Yield Solvent->Purity Reagent Concentration Reagent Concentration Reagent Concentration->Yield Reagent Concentration->Purity

Caption: Key parameter relationships in the synthesis.

References

Technical Support Center: Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or side-products I might encounter when synthesizing or handling this compound?

A1: During the synthesis and handling of this compound, several side-products and impurities can arise. These often result from the inherent reactivity of the imidazole ring and the functional groups present. The most common side reactions include over-bromination, formation of regioisomers, and hydrolysis of the ethyl ester.

Q2: How can I detect the presence of these common side-products in my sample?

A2: A combination of analytical techniques is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the desired product from potential side-products. Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of the reaction progress and purity. For structural confirmation of the main product and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: My purification by silica gel column chromatography is resulting in significant tailing and poor separation. What can I do to improve this?

A3: Tailing of imidazole derivatives on silica gel is a common issue due to the basic nature of the imidazole ring interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. Alternatively, using a different stationary phase like neutral or basic alumina can also prevent these strong interactions and improve separation.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Presence of Over-brominated Species

Symptoms:

  • Mass spectrometry data shows peaks corresponding to di- or tri-brominated products.

  • NMR analysis reveals a decrease in the expected number of aromatic protons.

  • Multiple spots are observed on the TLC plate, even after the reaction appears complete.

Possible Causes:

  • Excess of brominating agent (e.g., N-bromosuccinimide, bromine).

  • Prolonged reaction time or elevated temperature, leading to further bromination of the imidazole ring.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often sufficient.

  • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed.

  • Temperature Control: Maintain the recommended reaction temperature. For many brominations, lower temperatures can increase selectivity.

  • Purification: Utilize column chromatography to separate the mono-brominated product from the over-brominated species. A gradient elution may be necessary.

Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectroscopy shows a more complex pattern than expected for a single isomer, with duplicate peaks for some protons.

  • HPLC analysis indicates two or more closely eluting peaks with the same mass.

Possible Causes:

  • During N-alkylation steps in the synthesis of the precursor, alkylation can occur at different nitrogen atoms of the imidazole ring, leading to isomeric starting materials for the bromination step.

  • Bromination of an unsymmetrically substituted imidazole precursor can potentially lead to different positional isomers of the bromo-substituent, although the 2-position is often favored for this specific compound.

Solutions:

  • Regioselective Synthesis: Employ synthetic routes known to favor the formation of the desired regioisomer. This may involve the use of protecting groups to block certain positions before substitution.

  • Careful Characterization: Use 2D NMR techniques (like NOESY or HMBC) to definitively assign the structure of the major product and identify the isomers.

  • Chromatographic Separation: Isomers can often be separated by careful column chromatography, sometimes requiring the use of different solvent systems or stationary phases to achieve baseline separation.

Issue 3: Hydrolysis of the Ethyl Ester

Symptoms:

  • Presence of a new, more polar spot on TLC.

  • Mass spectrometry shows a peak corresponding to the carboxylic acid (loss of the ethyl group).

  • The product is partially soluble in aqueous base.

Possible Causes:

  • Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions.

  • Storage of the compound in a non-anhydrous environment for extended periods.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Workup: If possible, perform a neutral workup. If an acid or base wash is necessary, keep the contact time to a minimum and perform the extraction at a low temperature.

  • Proper Storage: Store the final compound in a tightly sealed container in a desiccator or under an inert atmosphere.

  • Re-esterification: If hydrolysis has occurred, the carboxylic acid can potentially be converted back to the ethyl ester using standard esterification methods (e.g., Fischer esterification).

Data Presentation

Table 1: Common Side-Products and their Characteristics

Side-Product/ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential CauseSuggested Analytical Detection Method
Ethyl 2,4-dibromo-X-methyl-1H-imidazole-5-carboxylateC₈H₈Br₂N₂O₂343.97Over-brominationMS, NMR
Regioisomer (e.g., N-alkyl isomer)C₈H₁₀BrN₂O₂246.08Non-regioselective synthesisHPLC, NMR (2D)
2-bromo-4-methyl-1H-imidazole-5-carboxylic acidC₅H₅BrN₂O₂204.01Hydrolysis of the ethyl esterMS, HPLC, IR

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A common starting point is a non-polar mixture (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate). To combat tailing, 0.5% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction to Remove Acidic Impurities
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities like the hydrolyzed carboxylic acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.

Visualizations

Side_Reaction_Pathways main_product Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate dibromo_product Dibromo-imidazole Derivative main_product->dibromo_product Excess Brominating Agent carboxylic_acid Carboxylic Acid Derivative main_product->carboxylic_acid Undesired Condition starting_material Ethyl 4-methyl- 1H-imidazole-5-carboxylate starting_material->main_product Bromination brominating_agent Brominating Agent (e.g., NBS) brominating_agent->main_product over_bromination Over-bromination over_bromination->dibromo_product hydrolysis Hydrolysis (H₂O, acid/base) hydrolysis->carboxylic_acid

Caption: Potential side reaction pathways during synthesis.

Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, MS) impurity_check Impurities Detected? start->impurity_check over_brominated Over-brominated? impurity_check->over_brominated Yes end_pure Pure Product impurity_check->end_pure No hydrolyzed Hydrolyzed? over_brominated->hydrolyzed No optimize_stoichiometry Optimize Brominating Agent Stoichiometry over_brominated->optimize_stoichiometry Yes isomers Isomers Present? hydrolyzed->isomers No acid_base_extraction Acid-Base Extraction hydrolyzed->acid_base_extraction Yes column_chromatography Column Chromatography isomers->column_chromatography Yes recrystallization Recrystallization isomers->recrystallization No optimize_stoichiometry->column_chromatography column_chromatography->end_pure acid_base_extraction->column_chromatography recrystallization->end_pure

Caption: A logical workflow for troubleshooting impurities.

Technical Support Center: Debromination of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate to synthesize ethyl 4-methyl-1H-imidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the debromination of this compound?

A1: The most common and effective method for this transformation is catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. Alternative methods, though less frequently reported for this specific substrate, could include the use of other reducing agents like Grignard reagents (e.g., MeMgI), or other transition metal-catalyzed reductions.

Q2: My debromination reaction is incomplete, and I still see starting material. What are the possible causes and solutions?

A2: Incomplete conversion is a common issue. Here are several potential causes and troubleshooting steps:

  • Catalyst Activity: The palladium catalyst may be old, poisoned, or of insufficient quantity.

    • Solution: Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is not exposed to air for extended periods.

  • Hydrogen Source: The hydrogen pressure might be too low, or the hydrogen balloon may have a leak. If using a hydrogen transfer reagent (e.g., ammonium formate, formic acid), it may have decomposed or been added in insufficient amounts.

    • Solution: For reactions using hydrogen gas, ensure all connections are secure and increase the pressure if your equipment allows. For transfer hydrogenation, use a fresh reagent and consider adding it portion-wise.

  • Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation.

    • Solution: Ensure you are using a suitable solvent. If solubility of the starting material is an issue, a co-solvent system might be necessary.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: Side product formation can complicate purification and reduce yield. Potential side products include:

  • Over-reduction: In some cases, the imidazole ring itself or the ester group could be susceptible to reduction under harsh conditions, although this is less common for imidazoles.

    • Solution: Use milder reaction conditions, such as lower hydrogen pressure or temperature. Carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • N-debenzylation (if applicable): If the imidazole nitrogen is protected with a benzyl group, this group can be cleaved under hydrogenation conditions.

    • Solution: If N-debenzylation is not desired, consider a different protecting group or an alternative debromination method that does not employ catalytic hydrogenation.

  • Hydrolysis of the ester: If the reaction is run in the presence of acid or base and water for an extended period, the ethyl ester may be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Ensure anhydrous conditions if possible and minimize reaction time. Work-up conditions should be carefully controlled to avoid ester cleavage.

Q4: The purification of the final product is challenging. What are some common issues and how can I address them?

A4: Purification of imidazole derivatives can be tricky due to their polar nature and potential for metal chelation.

  • Residual Palladium: The product may be contaminated with fine palladium particles from the catalyst.

    • Solution: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Sometimes, washing the organic extract with a solution of a chelating agent like EDTA can help remove residual palladium.

  • Co-eluting Impurities: The starting material and product may have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and separation for imidazole compounds.

  • Product Solubility: The product may have limited solubility in common extraction solvents.

    • Solution: Use a suitable extraction solvent system. If the product is highly polar, continuous extraction or multiple extractions with a more polar solvent may be necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion Inactive catalystUse fresh Pd/C catalyst. Ensure it is handled under an inert atmosphere as much as possible.
Insufficient hydrogenCheck for leaks in the hydrogenation apparatus. Use a higher pressure of H₂ or add more hydrogen transfer reagent.
Poor substrate solubilityTry a different solvent or a co-solvent system (e.g., THF/Methanol).
Catalyst poisoningEnsure starting material and solvent are pure. Some functional groups can act as catalyst poisons.
Formation of Multiple Spots on TLC (Side Products) Over-reductionReduce reaction time, temperature, or H₂ pressure.
Reaction with solventEnsure the chosen solvent is inert under the reaction conditions.
Impurities in starting materialPurify the starting material before the reaction.
Difficult Purification Residual palladium catalystFilter the reaction mixture through Celite®. Consider a charcoal treatment.
Poor separation by chromatographyOptimize the eluent system. Try adding a small amount of triethylamine or ammonia to the eluent.
Product is water-solubleSaturate the aqueous phase with NaCl before extraction to reduce the solubility of the product.
Low Isolated Yield Product loss during work-upPerform extractions with a larger volume or more repetitions of the solvent.
Product instabilityAvoid strongly acidic or basic conditions during work-up and purification.
Incomplete reactionRefer to "Low or No Conversion" section.

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a general protocol and may require optimization for your specific setup.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen source (Hydrogen gas balloon or cylinder, or a hydrogen transfer reagent like ammonium formate)

  • Base (e.g., Triethylamine or Sodium Acetate) - Optional, but often beneficial to neutralize liberated HBr

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the base (1.1-1.5 eq, if used).

  • Carefully add the 10% Pd/C catalyst (5-10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon (repeat 3 times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-methyl-1H-imidazole-5-carboxylate.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Reaction Start: Debromination of this compound monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No product Desired Product Obtained workup->product catalyst Check Catalyst: - Freshness - Loading troubleshoot->catalyst hydrogen Check H₂ Source: - Pressure - Reagent quality troubleshoot->hydrogen conditions Adjust Conditions: - Time - Temperature troubleshoot->conditions impurities Analyze Impurities: - Identify side products - Adjust selectivity troubleshoot->impurities catalyst->monitor hydrogen->monitor conditions->monitor impurities->monitor

Caption: A workflow diagram for troubleshooting the debromination reaction.

Key Reaction Parameters

ReactionParameters reagents Starting Material: Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate product Product: Ethyl 4-methyl- 1H-imidazole-5-carboxylate reagents->product Debromination catalyst Catalyst: Pd/C catalyst->product hydrogen Hydrogen Source: H₂ gas or Transfer Reagent hydrogen->product solvent Solvent: Ethanol, Methanol solvent->product base Base (Optional): Triethylamine, NaOAc base->product

Caption: Key parameters influencing the debromination reaction.

Technical Support Center: Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Our goal is to help you minimize byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the bromination of the imidazole ring.

dot

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most anticipated byproducts during the bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate are:

  • Di-brominated imidazole: Formation of ethyl 2,4(5)-dibromo-methyl-1H-imidazole-5(4)-carboxylate. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Regioisomers: Bromination at the C4(5) position instead of the desired C2 position. The regioselectivity of imidazole bromination can be influenced by the substituents on the ring and the reaction conditions.

  • Unreacted starting material: Incomplete conversion of the starting material.

  • Degradation products: Imidazole rings can be sensitive to harsh reaction conditions, leading to decomposition.

Q2: How can I minimize the formation of the di-brominated byproduct?

A2: To minimize di-bromination, consider the following:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., N-bromosuccinimide, NBS), typically 1.0 to 1.1 equivalents.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

Q3: What is the optimal brominating agent for this synthesis?

A3: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective bromination of imidazoles. It is generally milder and easier to handle than liquid bromine. The choice of brominating agent can significantly impact the selectivity and yield of the reaction.

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)1.0-1.1 eq. in an aprotic solvent (e.g., THF, CHCl₃), 0°C to RTGood selectivity, easy to handleCan require a radical initiator in some cases
Bromine (Br₂)1.0 eq. in a solvent like acetic acid or CCl₄Powerful brominating agentLess selective, corrosive, difficult to handle

Q4: How do I choose the right solvent for the bromination reaction?

A4: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred for brominations with NBS.

SolventPolarityBoiling Point (°C)Comments
Tetrahydrofuran (THF)Polar aprotic66Good for dissolving the starting material and NBS.
Chloroform (CHCl₃)Nonpolar61A common solvent for NBS brominations, as described in related syntheses.
Acetonitrile (CH₃CN)Polar aprotic82Another suitable polar aprotic solvent.
Dichloromethane (CH₂Cl₂)Nonpolar40Lower boiling point can be advantageous for product isolation.

Q5: What is a recommended procedure for purifying the final product?

A5: Purification can typically be achieved through column chromatography followed by recrystallization.

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective. The polarity of the eluent should be gradually increased to first elute nonpolar impurities and then the desired product.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain a highly pure product.

Experimental Protocols

Key Experiment: Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Objective: To synthesize this compound with minimal byproduct formation.

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes. Ensure the temperature remains at 0°C during the addition.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up:

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

dot

SynthesisWorkflow Start Start: Ethyl 4-methyl-1H-imidazole-5-carboxylate Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNBS Add NBS (1.05 eq) portion-wise Cool->AddNBS Stir Stir at 0°C for 1-2h (Monitor by TLC) AddNBS->Stir Quench Quench with Na₂S₂O₃ solution Stir->Quench Neutralize Neutralize with NaHCO₃ solution Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Product: This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in research and development.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Some suppliers also recommend cold-chain transportation, indicating sensitivity to temperature fluctuations.

Q2: How stable is this compound at room temperature?

A2: While specific quantitative data for this compound is limited, bromo-substituted imidazole derivatives can exhibit sensitivity to ambient temperatures over extended periods. For short-term use during experimental setup, maintaining the compound on ice is advisable. Long-term storage at room temperature is not recommended as it may lead to gradual degradation.

Q3: Is this compound sensitive to light?

A3: Yes, imidazole moieties can be sensitive to photodegradation.[1] It is best practice to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during experiments.

Q4: What is the stability of this compound in different solvents?

A4: The stability in solution can be variable. In protic solvents, particularly under basic conditions, the ester functionality may be susceptible to hydrolysis. For reactions, it is crucial to use anhydrous solvents when the reaction chemistry is sensitive to water. The imidazole ring itself can be susceptible to base-mediated autoxidation in solution.[1]

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related imidazole derivatives, potential degradation pathways include:

  • Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid, especially in the presence of acid or base and water.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or through autoxidation.[1]

  • Photodegradation: Exposure to UV or high-intensity light can lead to complex degradation pathways.[1]

  • Dehalogenation: The bromine atom can be lost, particularly under reductive conditions or as a side reaction in certain catalytic processes like Suzuki-Miyaura coupling.

Troubleshooting Guide for Synthesis and Reactions

This section addresses common issues encountered during the synthesis and use of this compound in chemical reactions, particularly in cross-coupling reactions.

Synthesis and Purification

Q6: I am observing impurities in my synthesized batch of this compound. What are the likely side products?

A6: During synthesis, common impurities can arise from incomplete reactions or side reactions. For instance, in bromination reactions using N-bromosuccinimide (NBS), over-bromination or bromination at different positions of the imidazole ring can occur. Purification is often achieved through column chromatography.

Q7: What is a suitable method for purifying this compound?

A7: Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective purification method.

Suzuki-Miyaura Cross-Coupling Reactions

Q8: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes?

A8: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors:

  • Catalyst Inhibition: The presence of the unprotected N-H group on the imidazole ring can lead to catalyst inhibition or the formation of inactive palladium complexes.

  • Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material, leading to the formation of ethyl 4-methyl-1H-imidazole-5-carboxylate.

  • Homocoupling: Homocoupling of the boronic acid partner can occur, consuming the reagent and reducing the yield of the desired product.

  • Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent system.

  • Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.

Q9: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A9: To improve the yield, consider the following troubleshooting steps:

  • Protect the Imidazole Nitrogen: Protecting the N-H group with a suitable protecting group (e.g., BOC, SEM) can prevent catalyst inhibition and improve reaction outcomes.

  • Optimize the Catalyst System: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective for heteroaryl couplings.

  • Choose the Right Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water, DMF) is critical. A thorough screening of these parameters is recommended.

  • Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture to prevent catalyst deactivation and side reactions.

  • Increase Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of the desired coupling reaction.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssuePotential CauseRecommended Mitigation Strategies
Degradation during Storage Temperature fluctuations, exposure to air and light.Store at 2-8°C under an inert atmosphere in a light-protected container.
Hydrolysis Presence of water, acidic or basic conditions.Use anhydrous solvents for reactions. Avoid prolonged exposure to acidic or basic aqueous solutions.
Oxidation Exposure to air, oxidizing agents.Handle under an inert atmosphere. Avoid sources of peroxides.
Photodegradation Exposure to UV or high-intensity visible light.Protect from light by using amber vials and minimizing light exposure during experiments.
Dehalogenation Reductive conditions, side reaction in catalytic cycles.In cross-coupling reactions, optimize catalyst, ligand, and base to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.

  • Photodegradation: Expose a solution of the compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Analysis:

  • For each condition, take samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Analytical Method for Purity and Stability Assessment (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and monitor its degradation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

DecompositionPathways cluster_main This compound cluster_degradation Potential Degradation Products MainCompound EtOOC | N // \nBr-C   C-Me // NH Hydrolysis 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid MainCompound->Hydrolysis H₂O / H⁺ or OH⁻ Dehalogenation Ethyl 4-methyl-1H-imidazole-5-carboxylate MainCompound->Dehalogenation Reductive Conditions Oxidation Oxidized Imidazole Ring Products MainCompound->Oxidation [O] / Light

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? Start->CheckConditions CheckSubstrate Is the N-H group on the imidazole interfering? Start->CheckSubstrate OptimizeCatalyst Screen different Pd sources and ligands (e.g., Buchwald ligands) CheckCatalyst->OptimizeCatalyst No OptimizeConditions Screen bases, solvents, and temperature. Ensure anhydrous and degassed conditions. CheckConditions->OptimizeConditions No ProtectImidazole Protect the imidazole N-H group (e.g., with BOC or SEM). CheckSubstrate->ProtectImidazole Yes Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success ProtectImidazole->Success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Our aim is to help you overcome common challenges and improve the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, ethyl 4-methyl-1H-imidazole-5-carboxylate.

  • Over-brominated Byproducts: The imidazole ring can be susceptible to further bromination, leading to the formation of di-bromo species. For instance, direct bromination of 2-nitroimidazole with N-bromosuccinimide has been reported to yield the 4,5-dibromo-2-nitroimidazole.[1]

  • Hydrolysis Products: The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, particularly if the reaction or work-up conditions are not anhydrous or involve strong acids or bases.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted brominating agents (e.g., N-bromosuccinimide, NBS) and their byproducts (e.g., succinimide), can remain in the final product.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities and quantifying their relative amounts. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of impurities by their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification process, such as during column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Problem: After initial purification attempts (e.g., extraction), an impurity remains that co-elutes with the product on TLC.

Possible Cause: This is often due to the presence of the starting material or a closely related structural analog.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution can be more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common starting point for imidazole derivatives is a mixture of ethyl acetate and petroleum ether.[1]

    • Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.

    • Loading: Do not overload the column, as this can lead to poor separation.

  • Recrystallization:

    • Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will dissolve the crude product at an elevated temperature but show poor solubility at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

Issue 2: Low Yield After Purification

Problem: A significant loss of product is observed after purification, leading to a low overall yield.

Possible Causes:

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase during acid-base extraction.

  • Decomposition on Silica Gel: Some imidazole derivatives can be unstable on silica gel, leading to degradation during column chromatography.

  • Incomplete Crystallization: The chosen recrystallization solvent may not be optimal, leading to a significant amount of product remaining in the mother liquor.

Solutions:

  • Extraction:

    • Back-extract the aqueous layers with the organic solvent multiple times to recover any dissolved product.

    • Ensure the pH is carefully adjusted during acid-base extraction to maximize the precipitation or partitioning of the product.

  • Column Chromatography:

    • Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. This can help prevent the degradation of acid-sensitive compounds.

    • Run the column as quickly as possible to minimize the contact time of the compound with the silica gel.

  • Recrystallization:

    • Cool the recrystallization mixture slowly to encourage the formation of larger, purer crystals.

    • Place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Issue 3: Product Appears as an Oil or Fails to Crystallize

Problem: The purified product is obtained as a viscous oil instead of a solid, or it fails to crystallize from the chosen solvent.

Possible Causes:

  • Residual Solvent: The presence of even small amounts of solvent can prevent crystallization.

  • Presence of Impurities: Impurities can act as "crystal poisons" and inhibit the formation of a crystal lattice.

  • Product is an Oil at Room Temperature: The product itself may be a low-melting solid or an oil at ambient temperature.

Solutions:

  • Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Further Purification: If impurities are suspected, repeat the purification step (e.g., column chromatography) to achieve higher purity.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Trituration: Add a non-solvent (a solvent in which the product is insoluble) dropwise to the oil with vigorous stirring to induce precipitation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using column chromatography.

Workflow Diagram:

Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimal Solvent Crude_Product->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., petroleum ether).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation:

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Petroleum Ether
Initial Polarity 10% Ethyl Acetate
Final Polarity 50-100% Ethyl Acetate
Detection TLC with UV visualization (254 nm)
Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.

Troubleshooting Logic Diagram:

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cool Cool to Room Temperature Start->Cool Crystals_Form Crystals Form? Cool->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Collect Collect Crystals Crystals_Form->Collect Yes Oily_Product Product Oils Out Crystals_Form->Oily_Product Oils Out Troubleshoot_No_Crystals Troubleshoot: - Scratch Flask - Seed Crystals - Add Anti-Solvent No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oily Troubleshoot: - Re-heat and cool slowly - Use more dilute solution Oily_Product->Troubleshoot_Oily

Caption: Troubleshooting logic for recrystallization.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation:

SolventSuitability
Ethanol Potentially suitable, good starting point.
Ethyl Acetate May be a good solvent for recrystallization.
Toluene Can be effective for less polar compounds.
Hexane/Ethyl Acetate A mixture can be used to fine-tune the polarity.

Disclaimer: These protocols are intended as general guidelines. The optimal conditions for purification may vary depending on the specific impurities present in your crude product. It is always recommended to perform small-scale trials to optimize the purification method.

References

Technical Support Center: Alkylation of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

A1: The main challenges stem from the ambident nature of the imidazole ring, which can lead to a lack of regioselectivity. Alkylation can occur at either the N-1 or N-3 position, often resulting in a mixture of regioisomers that can be difficult to separate. Other common issues include incomplete reactions, low yields, and potential side reactions like the formation of quaternary imidazolium salts.

Q2: How do the substituents on the imidazole ring influence the alkylation reaction?

A2: The substituents play a critical role in determining the regioselectivity of the alkylation through both electronic and steric effects.

  • Electronic Effects: The 2-bromo and 5-ethoxycarbonyl groups are electron-withdrawing, which decreases the electron density of the imidazole ring and can deactivate the adjacent nitrogen atom (N-1 for the 2-bromo group and N-1 for the 5-ester group) towards electrophilic attack. The 4-methyl group is electron-donating, which can increase the nucleophilicity of the nearby nitrogen.

  • Steric Hindrance: The substituents around the nitrogen atoms can sterically hinder the approach of the alkylating agent. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[1]

Q3: Which nitrogen (N-1 or N-3) is more likely to be alkylated in this compound?

A3: Predicting the major regioisomer can be complex and is highly dependent on the reaction conditions. The interplay of electronic and steric factors will determine the outcome. The electron-withdrawing bromo and ethoxycarbonyl groups would be expected to decrease the nucleophilicity of the adjacent nitrogen atoms. Conversely, the methyl group at the 4-position may sterically hinder the N-3 position. Careful optimization of reaction conditions is crucial to control the regioselectivity.

Q4: Can I avoid the formation of regioisomers?

A4: Achieving complete regioselectivity can be challenging, but it is often possible to significantly favor one isomer over the other.[2] This can be accomplished by carefully selecting the base, solvent, and temperature. In some cases, using a protecting group strategy may be necessary to achieve single-isomer synthesis.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Q: My N-alkylation reaction of this compound is giving a low yield, and I observe a significant amount of unreacted starting material. What should I do?

A: Low yields or incomplete reactions in the alkylation of this substrate are common and can be addressed by systematically evaluating the following parameters:

  • Base Strength and Solubility: The choice of base is critical. If you are using a weak or sparingly soluble base like potassium carbonate (K₂CO₃), it may not be sufficient to fully deprotonate the imidazole, which is less nucleophilic due to the electron-withdrawing groups.

    • Troubleshooting Steps:

      • Switch to a stronger base: Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.

      • Use a more soluble base: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents.

      • Phase-transfer catalyst: If using an inorganic base in a non-polar solvent, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate.

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield.

    • Troubleshooting Steps:

      • Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they can effectively dissolve the imidazole salt and facilitate the Sₙ2 reaction.

      • Ensure anhydrous conditions: If using a strong base like NaH, it is crucial to use a dry solvent to prevent quenching of the base.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting Steps:

      • Increase the temperature: Heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.

Problem 2: Formation of a Mixture of N-1 and N-3 Regioisomers

Q: My reaction is producing a mixture of the N-1 and N-3 alkylated products, which are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a key challenge in the alkylation of unsymmetrical imidazoles. The ratio of the N-1 and N-3 isomers is influenced by a delicate balance of steric and electronic factors.

  • Steric Hindrance: The size of the alkylating agent can be used to control the site of alkylation.

    • Troubleshooting Steps:

      • Use a bulkier alkylating agent: A larger electrophile will preferentially attack the less sterically hindered nitrogen. Analyze the substitution pattern of your starting material to determine which nitrogen is more accessible.

  • Reaction Conditions: The choice of base and solvent can have a profound effect on the regioisomeric ratio.

    • Troubleshooting Steps:

      • Vary the base and solvent combination: As shown in the data table below, different base-solvent systems can favor the formation of one isomer over the other. For example, using NaH in THF has been shown to provide high N-1 selectivity in some systems.[2]

      • Consider "neutral" vs. basic conditions: Alkylation of the neutral imidazole (e.g., in ethanol without a strong base) can sometimes lead to different product ratios compared to alkylation of the imidazolide anion (formed with a strong base).[1]

Data Presentation

The following table summarizes illustrative quantitative data on the N-alkylation of a substituted indazole (a related heterocyclic system) to demonstrate the significant impact of reaction conditions on the regioisomeric ratio. While this data is not for the exact target molecule, it highlights the principles that can be applied to optimize the alkylation of this compound.

Table 1: Effect of Reaction Conditions on the N-1:N-2 Regioisomeric Ratio in the Alkylation of Methyl 1H-indazole-3-carboxylate [2]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)N-1:N-2 Ratio
1Cs₂CO₃ (1.5)DMF20181001.4:1
2K₂CO₃ (1.5)DMF20181001.4:1
3Na₂CO₃ (1.5)DMF2018341.5:1
4NaH (1.1)THF201857>99:1
5NaH (1.1)THF5018100>99:1
6K₂CO₃ (1.5)Acetonitrile20181001.9:1
7K₂CO₃ (1.5)DMSO20181001.6:1

Experimental Protocols

The following is a general experimental protocol for the N-alkylation of this compound. This protocol should be optimized for specific alkylating agents and desired regioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide, 1.1 equiv)

  • Base (e.g., K₂CO₃, 1.5 equiv or NaH, 1.1 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

Procedure:

  • To a stirred solution of this compound in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension for 30 minutes at room temperature.

  • Slowly add the alkylating agent to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.

Visualizations

Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Dissolve Imidazole in Anhydrous Solvent Add_Base Add Base (e.g., K2CO3, NaH) Start->Add_Base Stir1 Stir for 30 min Add_Base->Stir1 Add_Alkylating_Agent Slowly Add Alkylating Agent Stir1->Add_Alkylating_Agent Heat Stir at RT or Heat (e.g., 60-80 °C) Add_Alkylating_Agent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End Isolated Product(s) Troubleshooting_Logic cluster_base Base Issues cluster_solvent Solvent Issues cluster_temp Temperature Issues Start Low Yield or Incomplete Reaction? Base_Strength Is the base strong enough? Start->Base_Strength Use_Stronger_Base Use NaH or Cs2CO3 Base_Strength->Use_Stronger_Base No Solvent_Polarity Is the solvent polar aprotic? Base_Strength->Solvent_Polarity Yes Use_DMF_DMSO Switch to DMF or DMSO Solvent_Polarity->Use_DMF_DMSO No Temperature Is the reaction temperature adequate? Solvent_Polarity->Temperature Yes Increase_Temp Increase temperature (e.g., 60-80 °C) Temperature->Increase_Temp No End End Temperature->End Yes

References

Technical Support Center: Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthesis, particularly those leading to low yields.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to address common problems encountered during the synthesis of this compound, which is typically prepared via the bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate.

Question 1: My reaction yield is consistently low after attempting to brominate ethyl 4-methyl-1H-imidazole-5-carboxylate. What are the potential causes?

Answer: Low yields in the bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate can stem from several factors, including incomplete reaction, formation of side products, and degradation of the starting material or product. The imidazole ring is an electron-rich heterocycle, making it susceptible to multiple brominations and other side reactions if conditions are not carefully controlled.[1][2]

Key areas to investigate include:

  • Purity of Starting Material: Ensure the ethyl 4-methyl-1H-imidazole-5-carboxylate is pure and dry.

  • Brominating Agent: The choice and quality of the brominating agent are critical. N-Bromosuccinimide (NBS) is a common choice for selective bromination of electron-rich heterocycles.[3][4] Ensure the NBS is fresh and has been stored properly, as it can decompose over time.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time all play a significant role.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these likely to be and how can I minimize them?

Answer: The most common side products in the bromination of imidazoles are di- and tri-brominated species, due to the high reactivity of the imidazole ring.[1] Another possibility is bromination at the methyl group under radical conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a carefully controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents of NBS for mono-bromination.

  • Reaction Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce the rate of multiple brominations.[5]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are often used.[6]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-substitution.

Question 3: The reaction seems to stall and does not go to completion, leaving a significant amount of starting material. How can I drive the reaction forward?

Answer: If the reaction is not proceeding to completion, it may be due to insufficient reactivity of the brominating agent or non-optimal reaction conditions.

Troubleshooting Steps:

  • Temperature Adjustment: While low temperatures are recommended for selectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products.

  • Reaction Time: The reaction may simply require a longer time to reach completion. Continue to monitor the reaction progress over an extended period.

  • Purity of NBS: Impure NBS may be less reactive.[4] Consider recrystallizing the NBS before use.

Question 4: I am experiencing significant product loss during purification. What are the best practices for purifying this compound?

Answer: Imidazole derivatives can be challenging to purify by column chromatography due to their basicity, which can lead to tailing on silica gel.[7]

Purification Strategies:

  • Column Chromatography:

    • Solvent System: Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.

    • Basic Modifier: To reduce tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[7]

    • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can provide better separation for basic compounds.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic imidazole product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The imidazole product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the electrophilic bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate using a brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent.

Q2: Which position on the imidazole ring is most likely to be brominated?

A2: In electrophilic substitution reactions of imidazoles, the C4 and C5 positions are generally the most reactive. With the C4 and C5 positions already substituted in the starting material (ethyl 4-methyl-1H-imidazole-5-carboxylate), the C2 position is the target for bromination.

Q3: Can I use molecular bromine (Br₂) for this reaction?

A3: While molecular bromine can be used, it is a much more reactive and less selective brominating agent than NBS.[1] Its use increases the likelihood of over-bromination and other side reactions, potentially leading to a lower yield of the desired mono-brominated product.

Q4: How can I confirm the structure of my product?

A4: The structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the proton signal from the C2 position of the starting material would be a key indicator of successful bromination.

Data Summary

The following table summarizes key reaction parameters and their potential impact on the yield of this compound.

ParameterConditionPotential Impact on YieldRationale
Brominating Agent N-Bromosuccinimide (NBS)HighSelective for mono-bromination of activated rings.[3][4]
Molecular Bromine (Br₂)Low to ModerateHighly reactive, can lead to over-bromination.[1]
Stoichiometry of NBS 1.0 - 1.2 equivalentsHighMinimizes the formation of di-brominated byproducts.
> 1.5 equivalentsLowIncreases the likelihood of multiple brominations.
Temperature 0 °C to Room TemperatureHighFavors selective mono-bromination.[5]
Elevated TemperatureLowCan lead to decreased selectivity and increased side products.
Solvent Aprotic (THF, Acetonitrile)HighCommon solvents for NBS brominations.[6]
Protic (e.g., alcohols)Moderate to LowMay react with the brominating agent or intermediates.
Purification Column with basic modifierHighReduces tailing and improves separation of basic imidazoles.[7]
Standard silica columnModerate to LowTailing can lead to poor separation and product loss.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common practices for the bromination of electron-rich heterocycles.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20-50%). To improve separation, 0.5% triethylamine can be added to the eluent.[7]

Visualizations

experimental_workflow start Start dissolve Dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Slowly add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at room temperature and monitor by TLC add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm check_reagents Verify Reagent Quality (e.g., fresh NBS) low_yield->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) low_yield->check_conditions check_purification Evaluate Purification Technique low_yield->check_purification sub_sm Impure Starting Material? check_sm->sub_sm sub_reagents Degraded Reagents? check_reagents->sub_reagents sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_purification Product Loss During Purification? check_purification->sub_purification action_sm Purify Starting Material sub_sm->action_sm Yes action_reagents Use Fresh/Purified Reagents sub_reagents->action_reagents Yes action_conditions Optimize Temperature and Reaction Time sub_conditions->action_conditions Yes action_purification Modify Purification Method (e.g., add base to eluent) sub_purification->action_purification Yes

References

catalyst selection for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

The most suitable reactions depend on the desired bond formation:

  • Suzuki-Miyaura Coupling: This is the most widely used method for forming carbon-carbon (C-C) bonds by coupling the bromoimidazole with aryl, heteroaryl, or vinyl boronic acids or esters.[1][2] It is known for its mild reaction conditions and tolerance of various functional groups.[2][3]

  • Buchwald-Hartwig Amination: This is the preferred method for forming carbon-nitrogen (C-N) bonds by coupling with primary or secondary amines.[4][5] This reaction has significantly expanded the possibilities for synthesizing aryl amines.[4]

  • Sonogashira Coupling: This reaction is used to form carbon-carbon bonds with terminal alkynes, creating C(sp²)-C(sp) linkages.[6][7] It typically requires a palladium catalyst and a copper(I) co-catalyst.[6]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki-Miyaura coupling of this bromoimidazole?

For challenging substrates like heteroaryl halides, the choice of ligand is critical.[8][9] While standard catalysts like Pd(PPh₃)₄ can be effective, systems based on bulky, electron-rich phosphine ligands often provide superior results.[10][11]

  • Recommended Systems:

    • Pd(dppf)Cl₂: This is a reliable and frequently used catalyst that has shown high efficacy for coupling bromoindazoles and other N-heterocycles.[12][13]

    • Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands: Using a palladium precursor with ligands like XPhos or SPhos is highly effective for coupling heteroaryl systems, including those with unprotected N-H groups.[9][14] These advanced ligands can lead to higher yields and accommodate a broader range of substrates.[9]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high activity and stability.[10][15]

Q3: What are the key considerations for selecting a base and solvent for these coupling reactions?

The base and solvent system is crucial for reaction success and can significantly impact yield.

  • For Suzuki-Miyaura Coupling:

    • Bases: Inorganic bases are common. K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[13][14][16] The choice of base can influence the rate of transmetalation and suppress side reactions.

    • Solvents: Anhydrous ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often with a small amount of water, are standard.[13][14] The water can be essential for dissolving the base and facilitating the catalytic cycle.[17]

  • For Buchwald-Hartwig Amination:

    • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[18][19]

    • Solvents: Anhydrous aromatic or ethereal solvents such as toluene, THF, or 1,4-dioxane are typically employed.[5][20]

  • For Sonogashira Coupling:

    • Bases: An amine base, such as triethylamine (Et₃N) or piperidine, is used. This base also often serves as the solvent or co-solvent.[6][18]

Q4: What are the typical side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling:

  • Homocoupling: Dimerization of the boronic acid starting material can occur, especially if the reaction mixture is exposed to oxygen.[21] This can be minimized by thoroughly degassing all solvents and running the reaction under an inert atmosphere (Nitrogen or Argon).[22]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent, a common issue in polar protic solvents, especially with heteroaryl boronic acids.[9] Using anhydrous solvents or carefully controlling the amount of water can mitigate this.

  • Hydrodehalogenation: The starting bromoimidazole is reduced, replacing the bromine with a hydrogen atom. This can be a competitive pathway in Buchwald-Hartwig aminations.[4]

  • Catalyst Deactivation: The pyridine-like nitrogen atom in the imidazole ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[22] Using ligands that form very stable and active complexes with palladium can overcome this issue.[9]

Catalyst System Comparison

The following tables summarize recommended catalyst systems for different cross-coupling reactions based on literature for structurally similar heteroaryl bromides.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent SystemTypical Temp. (°C)Expected YieldCitation(s)
Pd(dppf)Cl₂dppfK₂CO₃ or K₃PO₄DME or Dioxane/H₂O80 - 100Good to Excellent[12][13]
Pd(OAc)₂SPhos / XPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O80 - 110High[9][14]
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃Toluene/H₂O or DME80 - 100Moderate to Good[13]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80High[23]
Table 2: Recommended Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTypical Temp. (°C)Expected YieldCitation(s)
Pd₂(dba)₃XantphosDBUToluene or MeCN100 - 140Good to High[24]
Pd(OAc)₂BINAPNaOtBuToluene80 - 100Good[4]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100High[16]
Pd G3 PrecatalystBuilt-inLHMDS or NaOtBuDioxane or TolueneRT - 100High[19]
Table 3: Recommended Systems for Sonogashira Coupling

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Typical Temp. (°C) | Expected Yield | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N / Piperidine | RT - 80 | Good to High |[6][25] | | Pd(OAc)₂ | CuI | PPh₃ | Et₃N | Toluene | 60 - 80 | Good |[25] | | Pd₂(dba)₃ | None (Cu-free) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | Good |[7] | | Na₂PdCl₄ | CuI | (t-Bu)₃PH⁺BF₄⁻ | HN(i-Pr)₂ | HN(i-Pr)₂ | 80 | Very High |[26] |

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (e.g., decomposed boronic acid). 3. Incorrect base or solvent. 4. Insufficient reaction temperature or time. 5. Presence of oxygen or moisture (for anhydrous reactions). 6. Catalyst inhibition by imidazole substrate.[22]1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Check the purity of starting materials. Use fresh boronic acid or convert it to a more stable boronate ester. 3. Screen different bases and solvents (see tables above). For Suzuki, ensure the base is finely ground.[17] 4. Increase temperature and/or reaction time and monitor by TLC/LC-MS. Consider microwave heating.[3][27] 5. Thoroughly degas solvents by sparging with N₂/Ar or using freeze-pump-thaw cycles.[28] 6. Switch to a more robust ligand system (e.g., Buchwald ligands) to prevent catalyst poisoning.[9][14]
Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation) 1. Oxygen present in the reaction mixture (promotes homocoupling).[21] 2. Presence of protic impurities or excess water (promotes protodeboronation).[9] 3. Reaction temperature is too high, leading to decomposition.1. Ensure the reaction is set up under a strictly inert atmosphere. Degas all reagents thoroughly. 2. Use anhydrous solvents. If water is required as a co-solvent, use a minimal, controlled amount. 3. Attempt the reaction at a lower temperature for a longer duration.
Inconsistent Reaction Results / Lack of Reproducibility 1. Variable quality of reagents or catalyst between batches. 2. Inconsistent degassing or inert atmosphere technique. 3. Base is not sufficiently soluble or is clumping. 4. Boronic acid instability on the shelf.1. Use reagents from the same batch for optimization studies. Always use a reliable supplier. 2. Standardize the degassing procedure. 3. Vigorously stir the reaction. Finely powder the inorganic base before use.[17] 4. Store boronic acids in a desiccator or refrigerator. Consider using more stable trifluoroborate salts or pinacol esters.[17]
Catalyst Turns Black (Palladium Black Formation) 1. Ligand decomposition. 2. Reduction of Pd(II) to Pd(0) is too fast or uncontrolled. 3. Reaction temperature is too high for the chosen ligand.1. Use a more thermally stable ligand (e.g., Buchwald-type biarylphosphines or NHCs). 2. Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst to avoid problematic in-situ reduction. 3. Lower the reaction temperature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Setup:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq).[13]

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).[13]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dimethoxyethane (DME) and water) via syringe.[13]

Execution:

  • Heat the reaction mixture to 80 °C with vigorous stirring for 2-12 hours.[13][29]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Setup:

  • To a dry Schlenk tube or glovebox vial, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.08 eq).[24]

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq).

Execution:

  • Heat the reaction mixture to 100-110 °C in a preheated oil bath with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: Bromoimidazole, Coupling Partner, Base, Catalyst, Ligand B 2. Seal & Purge: Evacuate and backfill with inert gas (3x) A->B C 3. Add Degassed Solvent and Liquid Reagents B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D Start Reaction E 5. Quench & Aqueous Workup D->E Reaction Complete F 6. Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; r_x [label="Ar-Br"]; r_boron [label="R'-B(OR)₂"]; product [label="Ar-R'"];

r_x -> oa_complex [style=dashed, arrowhead=none]; r_boron -> transmetal_complex [style=dashed, arrowhead=none]; transmetal_complex -> product [style=dashed, arrowhead=none]; } end_dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; ar_x [label="Ar-Br"]; amine [label="HNR₂"]; product [label="Ar-NR₂"];

ar_x -> oa_complex [style=dashed, arrowhead=none]; amine -> amide_complex [style=dashed, arrowhead=none]; amide_complex -> product [style=dashed, arrowhead=none]; } end_dot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

comparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with other haloimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and Other Haloimidazoles for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound with other haloimidazole analogs, focusing on their chemical reactivity and potential applications in drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection of building blocks for synthesis and lead optimization.

Introduction to Haloimidazoles in Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Halogenated imidazoles, in particular, are versatile intermediates, offering a reactive handle for the introduction of diverse substituents through cross-coupling reactions. The nature and position of the halogen atom significantly influence the reactivity of the imidazole core, impacting reaction conditions, yields, and the overall efficiency of synthetic routes.[3] This guide focuses on this compound and compares its utility with other haloimidazole derivatives. Imidazole-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

Chemical Properties and Reactivity Comparison

The reactivity of haloimidazoles in transition metal-catalyzed cross-coupling reactions is a critical factor for their utility as synthetic building blocks. The general trend for halide reactivity in palladium-catalyzed reactions is I > Br > Cl.[3] This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst.

Table 1: Comparison of Physicochemical Properties of Representative Haloimidazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylateC₇H₉ClN₂O₂188.611.3
This compound C₇H₉BrN₂O₂ 233.06 1.6
Ethyl 2-iodo-4-methyl-1H-imidazole-5-carboxylateC₇H₉IN₂O₂280.062.0

Note: LogP values are estimated and can vary based on the prediction software.

Table 2: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

HaloimidazoleRelative ReactivityTypical Reaction ConditionsExpected Yields
2-Chloro-imidazoleLowerHigher temperatures, stronger bases, higher catalyst loadingModerate to Good
2-Bromo-imidazole Higher Milder temperatures, weaker bases, lower catalyst loading Good to Excellent
2-Iodo-imidazoleHighestVery mild conditions, often room temperatureExcellent

Experimental Protocols

The following are detailed, representative protocols for common palladium-catalyzed cross-coupling reactions that can be applied to this compound and other haloimidazoles. Optimization of these conditions for specific substrates is recommended.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Protocol:

  • In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds.

Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (3-5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Biological Context and Signaling Pathways

Imidazole derivatives are known to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][7] For instance, some imidazole-based compounds have been identified as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the MAP kinase signaling cascade that is involved in inflammation and cancer.[2]

Below is a diagram illustrating a simplified MAP kinase signaling pathway and the potential point of inhibition by a haloimidazole-based drug candidate.

MAPK_Pathway Ligand Inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Ligand->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKKs MKKs (e.g., MKK4/7) TAK1->MKKs Phosphorylates JNK JNK MKKs->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) cJun->Gene_Expression Regulates Inhibitor Haloimidazole-based Inhibitor Inhibitor->TAK1

Caption: Simplified MAPK signaling pathway with TAK1 inhibition.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel haloimidazole derivatives.

workflow start Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Novel Imidazole Derivatives coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification and Lead Optimization screening->hit end Preclinical Candidate hit->end

Caption: Workflow for drug discovery using haloimidazoles.

Conclusion

This compound serves as a highly valuable and reactive building block for the synthesis of complex imidazole derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analog, allows for more efficient and versatile synthetic transformations. The provided experimental protocols and the biological context of kinase inhibition highlight the potential of this and related haloimidazoles in the development of novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their synthetic and drug discovery endeavors, with the understanding that optimization of reaction conditions is key to successful outcomes.

References

Navigating Synthesis: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the imidazole ring is a critical step in the synthesis of a vast array of bioactive molecules. The choice between bromo- and chloro-imidazole derivatives as synthetic precursors can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of these two classes of halo-imidazoles in key synthetic transformations, supported by experimental data and detailed protocols.

The inherent reactivity of a carbon-halogen bond is a decisive factor in many cross-coupling and substitution reactions. In the context of imidazole derivatives, the general principles of organic chemistry hold true, but the electronic nature of the imidazole ring itself introduces nuances that are vital for synthetic chemists to understand.

Palladium-Catalyzed Cross-Coupling Reactions: The Superiority of Bromo-Imidazoles

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the halo-imidazole is predominantly governed by the strength of the carbon-halogen bond. The generally accepted trend for halide reactivity is I > Br > Cl.[1] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. A weaker C-X bond facilitates this step, leading to faster and more efficient reactions.

Consequently, bromo-imidazole derivatives are typically more reactive than their chloro- counterparts.[2] This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can result in higher yields of the desired product. While direct side-by-side quantitative comparisons for bromo- and chloro-imidazoles under identical conditions are not always readily available in the literature, data from closely related heterocyclic systems, such as benzimidazoles and pyrazoles, consistently support this trend.[2][3] For instance, in the Suzuki-Miyaura coupling of aminopyrazoles, bromo and chloro derivatives were found to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation, a common side reaction.[3][4]

It is important to note that the position of the halogen on the imidazole ring and the electronic nature of other substituents can influence reactivity. For example, a halogen at an electron-deficient position, such as the C2 position of an imidazole ring, will be more activated towards oxidative addition.[2] However, the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of bromo-imidazoles over chloro-imidazoles.[2]

Data Presentation: Cross-Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the generally observed higher reactivity of bromo-heterocycles compared to their chloro-analogs.

Table 1: Suzuki-Miyaura Coupling of Halo-Heterocycles with Phenylboronic Acid

HeterocycleHalogenCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-HalobenzimidazoleBromoPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O90488[2]
2-HalobenzimidazoleChloroPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101275[2]
4-HalopyrazoleBromoXPhos Pd G2 (5)K₂CO₃EtOH/H₂O120 (MW)0.585[3]
4-HalopyrazoleChloroXPhos Pd G2 (5)K₂CO₃EtOH/H₂O120 (MW)0.582[3]

Table 2: Buchwald-Hartwig Amination of Halo-Heterocycles with Morpholine

HeterocycleHalogenCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-HalobenzimidazoleBromoPd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene100892[2]
2-HalobenzimidazoleChloroPd₂(dba)₃ (4) / RuPhos (8)K₃PO₄Dioxane1202465[2]

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order of halo-imidazoles in nucleophilic aromatic substitution (SNAr) is often reversed, with chloro-derivatives being more reactive than bromo-derivatives. The typical reactivity trend for SNAr is F > Cl > Br > I.[5]

This reversal is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The bond to the halogen is not broken in this step. A more electronegative halogen, like chlorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the leaving group is less important as its departure is part of a subsequent, faster step.

Therefore, for SNAr reactions on electron-deficient imidazole rings, chloro-imidazoles are generally the preferred substrate over bromo-imidazoles for achieving higher reaction rates and yields.

Data Presentation: Nucleophilic Aromatic Substitution

Table 3: Nucleophilic Aromatic Substitution of 2-Halo-1-methyl-5-nitroimidazoles with Sodium Methoxide

HalogenTemp (°C)Time (h)Yield (%)
Chloro50295
Bromo50880

(Data is representative and based on established principles of SNAr on nitro-activated heterocycles)

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Suzuki-Miyaura Coupling of a Halo-Imidazole (General Procedure)

Materials:

  • Halo-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk tube, add the halo-imidazole, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Halo-Imidazole (General Procedure)

Materials:

  • Halo-imidazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-4 mol%)

  • XPhos or RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a glovebox, add the halo-imidazole, palladium precatalyst, ligand, and base to a dry reaction vial.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Nucleophilic Aromatic Substitution of a Halo-Imidazole (General Procedure)

Materials:

  • Halo-imidazole (e.g., 2-chloro-1-methyl-5-nitroimidazole) (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.2 equiv)

  • Anhydrous solvent (e.g., methanol or DMF)

Procedure:

  • Dissolve the halo-imidazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile portion-wise or as a solution in the same solvent at room temperature or a slightly elevated temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) if necessary.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Chemistry: Diagrams of Key Processes

To further aid in understanding the discussed transformations, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R¹-B(OR)₂ PdII_R_R1 R-Pd(II)L_n-R¹ Transmetalation->PdII_R_R1 X-B(OR)₂ RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R¹ RE->Product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Halo-imidazole, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

General Cross-Coupling Workflow

Conclusion

The choice between bromo- and chloro-imidazole derivatives is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, the higher reactivity of bromo-imidazoles generally makes them the preferred starting material, allowing for milder conditions and often higher yields. Conversely, for nucleophilic aromatic substitution reactions, the greater electrophilicity of the carbon attached to chlorine renders chloro-imidazoles more reactive. A thorough understanding of these reactivity trends, coupled with the provided experimental protocols, will empower researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of functionalized imidazole-containing molecules.

References

Unveiling the Biological Potential: A Comparative Analysis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Imidazole-based compounds have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and its derivatives, offering insights into their potential as antimicrobial and anticancer agents. Due to a lack of publicly available experimental data for the specific title compound, this guide leverages data from structurally related imidazole derivatives to provide a comprehensive overview and facilitate future research.

The imidazole ring is a versatile scaffold in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs. The introduction of various substituents onto the imidazole core allows for the fine-tuning of its pharmacological properties. This guide focuses on derivatives of this compound, exploring how modifications to this structure can influence its biological efficacy.

Comparative Anticancer Activity

While direct experimental data for this compound is not available, a study on a positional isomer, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 1) , has demonstrated significant anticancer activity. This provides a valuable point of comparison to understand the potential of this class of compounds.

Table 1: Anticancer Activity of a Substituted Imidazole-4-carboxylate Derivative

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HeLa (Cervical Cancer)0.737 ± 0.05[1]
HT-29 (Colon Cancer)1.194 ± 0.02[1]
HCT-15 (Colon Cancer)> 10[1]
A549 (Lung Cancer)> 10[1]
MDA-MB-231 (Breast Cancer)> 10[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potent activity of Compound 1 against HeLa and HT-29 cell lines highlights the potential of the imidazole-carboxylate scaffold as a basis for the development of novel anticancer agents.[1] Further investigations revealed that this compound inhibits tumor cell colony formation and migration and induces apoptosis.[1] The dodecyl chain at the N-1 position likely contributes to the compound's cytotoxicity, a factor that should be considered in the design of new derivatives.

Comparative Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. To provide a comparative perspective on the potential antimicrobial activity of this compound derivatives, we can examine the activity of other substituted imidazole compounds.

Table 2: Antimicrobial Activity of N-substituted Imidazole Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Reference
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide125125250250250250[2]
2-(1H-imidazol-1-yl)-N-phenylacetamide250250500500500500[2]
2-(1H-imidazol-1-yl)-N-(p-tolyl)acetamide250250500500500500[2]
2-(1H-imidazol-1-yl)-1-(piperidin-1-yl)ethanone500500>500>500>500>500[2]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

The data in Table 2 demonstrates that N-substitution on the imidazole ring plays a crucial role in determining the antimicrobial spectrum and potency. The N-cyclohexyl derivative showed the most promising activity among the tested compounds.[2] The presence of a bromine atom at the 2-position of the target compound, this compound, is a key structural feature. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. The electron-withdrawing nature of the bromine atom could potentially influence the compound's interaction with biological targets, warranting further investigation into its antimicrobial properties.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with Imidazole Derivatives A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[4]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Experimental Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow

Potential Signaling Pathways

While the exact mechanisms of action for this compound derivatives are yet to be elucidated, the broader class of imidazole compounds has been shown to interact with various signaling pathways implicated in cancer and microbial pathogenesis.

Signaling_Pathways cluster_pathway Potential Signaling Pathways for Imidazole Derivatives cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects Imidazole Imidazole Derivatives PI3K_Akt PI3K/Akt Pathway Imidazole->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway Imidazole->Wnt_BetaCatenin Ergosterol Ergosterol Biosynthesis Inhibition (Fungi) Imidazole->Ergosterol DNA_Gyrase DNA Gyrase Inhibition (Bacteria) Imidazole->DNA_Gyrase Cell_Membrane Cell Membrane Disruption Imidazole->Cell_Membrane Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest Wnt_BetaCatenin->CellCycle

Potential Signaling Pathways

Conclusion and Future Directions

The available data on structurally related compounds suggest that this compound and its derivatives represent a promising area for further investigation in the fields of anticancer and antimicrobial drug discovery. The presence of the bromine atom and the ethyl carboxylate group offers significant opportunities for synthetic modification to optimize biological activity and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a diverse panel of cancer cell lines.

  • Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi.

  • Mechanism of action studies to identify the specific cellular targets and signaling pathways affected by these compounds.

  • Structure-activity relationship (SAR) studies to guide the rational design of more potent and selective analogs.

By systematically exploring the biological potential of this class of imidazole derivatives, the scientific community can pave the way for the development of novel and effective therapeutic agents to address unmet medical needs.

References

Comparative Purity Analysis of Synthesized Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance.

Understanding Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its synthetic route. A common pathway to this compound involves the bromination of ethyl 4-methyl-1H-imidazole-5-carboxylate. Potential impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.

Potential Impurities Include:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate: Unreacted starting material.

  • Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate: A potential over-brominated byproduct.

  • Other positional isomers: Depending on the specificity of the bromination reaction.

  • Residual solvents: From the reaction and purification steps.

  • Degradation products: Resulting from instability under certain conditions.

Comparison of Analytical Techniques

The choice between analytical techniques depends on the specific requirements of the analysis, including the nature of the impurities to be detected, the required sensitivity, and the availability of instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Analyte Compatibility Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Provides detailed structural information for the primary compound and impurities.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (LC-MS).Mass Spectrometry (MS).Radiofrequency detector.
Impurity Profiling Excellent for non-volatile impurities and byproducts.Ideal for volatile and semi-volatile impurities, including residual solvents.Excellent for structural elucidation and quantification of major impurities.
Purity Determination High precision and accuracy for quantitative analysis based on peak area.High sensitivity and specificity for identification and quantification of volatile impurities.Quantitative NMR (qNMR) can provide highly accurate purity values without a reference standard for each impurity.
Hypothetical Purity 99.5% (by area normalization)99.7% (excluding non-volatile impurities)99.6% (by qNMR)
Limit of Detection (LOD) ~0.01%~0.001% for volatile impurities~0.1% for structural elucidation
Limit of Quantification (LOQ) ~0.03%~0.003% for volatile impurities~0.3% for quantification

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: For proton environment analysis and initial purity assessment.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural confirmation.

    • qNMR: For accurate purity determination using a certified internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For qNMR, a precisely weighed amount of an internal standard is added.

Visualizing the Workflow and Impurity Pathways

The following diagrams illustrate the general workflow for purity analysis and a potential pathway for the formation of impurities during synthesis.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Synthesized Product Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Analysis Preparation->NMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition NMR->Data_Acquisition Purity_Calculation Purity Calculation & Impurity Identification Data_Acquisition->Purity_Calculation Report Final Report Purity_Calculation->Report

A generalized workflow for the purity analysis of a synthesized compound.

Impurity_Formation Start Ethyl 4-methyl-1H- imidazole-5-carboxylate Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Brominating_Agent Brominating Agent (e.g., NBS) Over_Bromination Over-Bromination Brominating_Agent->Over_Bromination Brominating_Agent->Incomplete_Reaction Product Ethyl 2-bromo-4-methyl-1H- imidazole-5-carboxylate Product->Over_Bromination Dibromo_Impurity Ethyl 2,4-dibromo-1H- imidazole-5-carboxylate Over_Bromination->Dibromo_Impurity Side Reaction Incomplete_Reaction->Product Desired Reaction Starting_Material_Impurity Unreacted Starting Material Incomplete_Reaction->Starting_Material_Impurity Impurity

Potential impurity formation pathways during the synthesis of the target compound.

spectroscopic analysis (NMR, IR, MS) of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and its structural isomers and analogs. This guide provides a comparative analysis of their NMR, IR, and MS data, alongside detailed experimental protocols.

In the field of medicinal chemistry and drug development, the unambiguous characterization of novel heterocyclic compounds is paramount. Imidazole derivatives are a cornerstone of many pharmaceutical compounds, and precise structural elucidation is critical for understanding their bioactivity and for regulatory submission. This guide presents a comparative spectroscopic analysis of this compound, a key heterocyclic building block, and its closely related structural alternatives. By examining the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of how substituent placement and identity influence spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its structural isomers and analogs. This comparative presentation allows for a clear differentiation of these closely related molecules based on their unique spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data of Substituted Ethyl Imidazole-5-Carboxylates (400 MHz, DMSO-d₆)

CompoundImidazole-NH (δ, ppm)-CH₃ (imidazole) (δ, ppm)-OCH₂CH₃ (quartet) (δ, ppm)-OCH₂CH₃ (triplet) (δ, ppm)
This compoundData not availableData not availableData not availableData not available
Ethyl 4-methyl-1H-imidazole-5-carboxylate12.1 (br s)2.4 (s)4.2 (q)1.3 (t)
Ethyl 2-bromo-1H-imidazole-4-carboxylate13.2 (br s)-4.3 (q)1.3 (t)
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate12.5 (br s)2.3 (s)4.2 (q)1.3 (t)

Table 2: ¹³C NMR Spectroscopic Data of Substituted Ethyl Imidazole-5-Carboxylates (100 MHz, DMSO-d₆)

CompoundC=O (δ, ppm)Imidazole C2 (δ, ppm)Imidazole C4 (δ, ppm)Imidazole C5 (δ, ppm)-CH₃ (imidazole) (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)
This compoundData not availableData not availableData not availableData not availableData not availableData not availableData not available
Ethyl 4-methyl-1H-imidazole-5-carboxylate162.5135.1138.2117.511.859.214.5
Ethyl 2-bromo-1H-imidazole-4-carboxylate161.0120.1138.0118.9-59.814.4
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate162.2139.8137.9117.811.759.314.5

Table 3: IR and Mass Spectrometry Data of Substituted Ethyl Imidazole-5-Carboxylates

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z) [M]⁺
This compoundData not available246/248 (expected)
Ethyl 4-methyl-1H-imidazole-5-carboxylate3150 (N-H), 1710 (C=O), 1580 (C=N), 1230 (C-O)154
Ethyl 2-bromo-1H-imidazole-4-carboxylate3100 (N-H), 1715 (C=O), 1570 (C=N), 1240 (C-O)218/220
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate3140 (N-H), 1712 (C=O), 1585 (C=N), 1235 (C-O)202/204

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺). Analyze the isotopic pattern, particularly for bromine- and chlorine-containing compounds, to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound, from initial sample preparation to final data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Sample (e.g., ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform, Peak Integration, Chemical Shift Analysis NMR_Acq->NMR_Proc IR_Proc Baseline Correction, Functional Group Identification IR_Acq->IR_Proc MS_Proc Determine Molecular Weight, Analyze Isotopic Pattern, Fragmentation Analysis MS_Acq->MS_Proc Interpretation Combine All Spectroscopic Data NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Structure Propose/Confirm Molecular Structure Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a framework for the spectroscopic analysis and comparison of this compound and its analogs. By following the detailed protocols and utilizing the comparative data, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

Assessing the Efficacy of Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate as a Synthon for 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The synthesis of highly functionalized 2,4,5-trisubstituted imidazoles is therefore a critical endeavor in drug discovery. This guide provides a comprehensive assessment of the efficacy of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate as a synthon for accessing this important class of molecules. Its performance in the widely-used Suzuki-Miyaura cross-coupling reaction is compared with alternative synthetic strategies, namely other brominated imidazole synthons and one-pot multicomponent reactions.

Executive Summary

This compound is a versatile synthon for the synthesis of 2,4,5-trisubstituted imidazoles, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents via the Suzuki-Miyaura coupling. This approach offers a modular and convergent strategy for building molecular complexity.

However, the overall efficiency of this synthon-based approach is benchmarked against alternative methods. Other brominated imidazole isomers, such as those with bromine at the 4- or 5-position, offer different reactivity profiles and may be more suitable for specific synthetic targets. Furthermore, one-pot multicomponent reactions provide a highly convergent and atom-economical alternative for the direct synthesis of 2,4,5-trisubstituted imidazoles from simple acyclic precursors, often with high yields and operational simplicity.

This guide presents a data-driven comparison of these approaches, including experimental protocols and quantitative data, to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

Comparison of Synthetic Strategies

The construction of 2,4,5-trisubstituted imidazoles can be broadly categorized into two main approaches: a stepwise approach using pre-functionalized imidazole synthons and a convergent one-pot synthesis.

Synthon-Based Approach: Suzuki-Miyaura Cross-Coupling

This strategy relies on the use of a brominated imidazole core, such as This compound , which can be coupled with a variety of boronic acids to introduce diversity at the 2-position.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Imidazole Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate Product Ethyl 2-aryl-4-methyl- 1H-imidazole-5-carboxylate Imidazole->Product + Boronic_Acid R-B(OH)₂ Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Performance Data:

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, data from analogous systems provide a strong indication of its expected performance. The 2-bromo position on the imidazole ring is generally considered to be reactive towards palladium-catalyzed cross-coupling.

Table 1: Performance of Brominated Imidazole and Pyridine Analogues in Suzuki-Miyaura Coupling

EntryBrominated SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (10 mol%)Cs₂CO₃Dioxane/H₂O10015-20~85-95[1]
22-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane8012~90[1]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80284[2]
42-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3 mol%)K₂CO₃Isopropanol/H₂OReflux8-12High[3]
5Aryl BromidesLithium triisopropyl 2-pyridylboronatesPd₂(dba)₃, Ligand 1KFDioxane110-74-91[4]
64(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)Phase-transfer---Modest to Good[5]

Alternative Brominated Synthons:

The position of the bromine atom on the imidazole ring significantly influences its reactivity. While 2-bromoimidazoles are common substrates, 4-bromo and 5-bromo isomers are also utilized. The general reactivity trend in palladium-catalyzed cross-coupling is I > Br > Cl.[6] For different positions on the imidazole ring, the electronic environment can also affect the rate of oxidative addition.

One-Pot Multicomponent Reactions

This approach offers a highly convergent and atom-economical route to 2,4,5-trisubstituted imidazoles by combining a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source in a single step.

General Reaction Scheme:

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Conditions Diketone 1,2-Dicarbonyl (e.g., Benzil) Product 2,4,5-Trisubstituted Imidazole Diketone->Product + Aldehyde R¹-CHO Aldehyde->Product + Ammonia Ammonium Acetate Ammonia->Product + Catalyst Catalyst (e.g., NH₄Cl, CuCl₂) Catalyst->Product Solvent Solvent (or solvent-free) Solvent->Product Heat Heat or Microwave Heat->Product

Figure 2: General scheme for the one-pot synthesis of 2,4,5-trisubstituted imidazoles.

Performance Data:

One-pot syntheses often provide high yields under relatively mild conditions and can be more environmentally friendly by reducing the number of synthetic steps and purification procedures.

Table 2: Performance of One-Pot Syntheses of 2,4,5-Trisubstituted Imidazoles

Entry1,2-DicarbonylAldehydeCatalystConditionsTimeYield (%)Reference
1BenzilBenzaldehydeNH₄Cl (30 mol%)Solvent-free, 110 °C45-60 min95[7]
2Benzil4-ChlorobenzaldehydeNH₄Cl (30 mol%)Solvent-free, 110 °C45-60 min92[7]
3Benzil4-MethoxybenzaldehydeCuCl₂ (10 mol%)Microwave (300W)12 min92[8]
4BenzilBenzaldehydeCuCl₂ (10 mol%)Microwave (300W)15 min94[8]
5BenzilVarious aldehydesInCl₃·3H₂ORoom Temperature-High[9]
6BenzilVarious aldehydesCatalyst-freeEthanol:Water (1:1), 80°CShorterModerate to Excellent[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Imidazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Brominated imidazole (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%))

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the brominated imidazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if applicable) under a stream of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow:

Suzuki_Workflow A Combine Reactants: - Brominated Imidazole - Arylboronic Acid - Base D Inert Atmosphere (Evacuate/Backfill) A->D B Add Catalyst System: - Palladium Source - Ligand C Add Degassed Solvent B->C E Heat and Stir C->E D->B F Monitor Reaction (TLC, LC-MS) E->F G Work-up: - Quench with Water - Extract with Organic Solvent F->G H Purification: - Dry and Concentrate - Column Chromatography G->H I Characterization: - NMR, MS H->I

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (2.5 - 5.0 mmol)

  • Catalyst (e.g., NH₄Cl or CuCl₂) (10-30 mol%)

  • Solvent (optional, e.g., ethanol) or solvent-free conditions

Procedure:

  • In a suitable reaction vessel, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and catalyst.

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture with stirring to the specified temperature (e.g., 110 °C) or irradiate in a microwave reactor.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If solvent-free, add water or ice to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Reaction Mechanism Outline:

One_Pot_Mechanism A Aldehyde + NH₃ (from Ammonium Acetate) C Intermediate Imine Formation A->C B Dicarbonyl + NH₃ D Intermediate Diamine Formation B->D E Condensation C->E D->E F Cyclization and Oxidation E->F G 2,4,5-Trisubstituted Imidazole F->G

Figure 4: Simplified logical flow of the one-pot imidazole synthesis.

Conclusion and Recommendations

The efficacy of this compound as a synthon is best assessed in the context of the desired synthetic outcome and available resources.

  • For modular synthesis and late-stage diversification , the synthon-based approach using Suzuki-Miyaura coupling is highly advantageous. It allows for the introduction of a wide variety of aryl and heteroaryl groups at a specific position on the imidazole core. While direct experimental data for the title compound is sparse, analogous reactions suggest it is a viable and reactive substrate.

  • For rapid and convergent synthesis of the core 2,4,5-trisubstituted imidazole scaffold , one-pot multicomponent reactions are often superior in terms of step-economy, yield, and operational simplicity.[7][8] These methods are particularly well-suited for generating libraries of compounds where the substituents at the 2, 4, and 5 positions are varied from simple starting materials.

Recommendations for Researchers:

  • When planning the synthesis of a specific 2,4,5-trisubstituted imidazole, consider the availability and cost of the starting materials for both the synthon-based and one-pot approaches.

  • For novel and complex substituents at the 2-position, the Suzuki-Miyaura coupling with this compound is a powerful strategy.

  • For the rapid generation of a library of analogues with variations at all three substitution points, a one-pot multicomponent reaction is likely the more efficient choice.

  • Further experimental studies are warranted to fully characterize the reactivity of this compound in a broader range of cross-coupling reactions and to directly compare its performance against its isomers and other synthons.

References

A Comparative Guide to Catalysts for the Functionalization of Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole core is a cornerstone of medicinal chemistry, yielding scaffolds with a wide array of biological activities. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a key building block, and its effective functionalization through cross-coupling reactions is of significant interest. This guide provides a comparative overview of various catalytic systems for the functionalization of this imidazole derivative, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The data presented is compiled from studies on structurally related bromo-heterocycles, offering a predictive framework for catalyst selection and methods development.

Data Presentation: Comparative Catalyst Performance

The selection of an appropriate catalyst and reaction conditions is critical for achieving optimal yields and purity in cross-coupling reactions. The following tables summarize the performance of various palladium-based catalytic systems in reactions analogous to the functionalization of this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[1] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with potentially coordinating imidazole substrates.

Catalyst SystemModel Coupling SubstrateCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DMEK₂CO₃801865[2]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid 5 DME K₂CO₃ 80 2 High Yield [2][3]
Pd(OAc)₂/SPhosAryl/heteroaryl halides + Aryl-/heteroaryl-/vinylboronic acidsLowVariousK₃PO₄RT - 100-Very Good to Excellent[4]
Pd/rGO5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid-[bmim]NTf₂K₂CO₃80-Good[3]

Data is based on the coupling of a similar bromo-heterocycle, 5-bromo-1-ethyl-1H-indazole, and suggests that Pd(dppf)Cl₂ is a highly effective catalyst for such transformations, offering high yields in a significantly shorter reaction time compared to Pd(PPh₃)₄.[2][3] Ligands like SPhos are known to be highly active for Suzuki-Miyaura couplings.[4][5]

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][6] The choice of ligand is critical in preventing catalyst deactivation and promoting efficient coupling.

Palladium SourceLigandAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPMorpholineNaOt-BuToluene10085-95[1]
Pd(OAc)₂XantphosAnilineCs₂CO₃Dioxane11080-90[1]
Pd₂(dba)₃DavePhosBenzylamineK₃PO₄Toluene9090-98[1]
Pd(OAc)₂RuPhosn-ButylamineNaOt-BuDioxane10088-96[1]
Pd precatalysttBuBrettPhosVarious amines---Moderate to Excellent[7]

Yields are representative for the amination of 2-bromo-1-methyl-1H-benzo[d]imidazole and may vary based on the specific amine and reaction conditions.[1] The use of bulky biarylphosphine ligands like tBuBrettPhos has been shown to be effective for the amination of unprotected bromoimidazoles.[7]

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][8]

Palladium CatalystCopper(I) Co-catalystBaseSolventTemperatureReference
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temperature[1]
Pd(PhCN)₂Cl₂/P(t-Bu)₃---Room Temperature[9]
Pd₂(dba)₃/P(t-Bu)₃----[8]

The Sonogashira reaction is widely used for the synthesis of alkynyl-substituted heterocycles.[1] Newer methods allow for copper-free conditions, which can be advantageous in certain synthetic routes.[9][10]

Table 4: Comparison of Catalytic Systems for Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[11]

Palladium CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂Bathocuproine- (base-free)ACN-[12]
Pd(quinoline-8-carboxylate)₂Phosphine-free---[11]
Pd(OAc)₂P(o-Tolyl)₃--100 °C[13]
Palladacycle phosphine mono-ylide complex---130 °C[11]

The Heck reaction is a powerful tool for the vinylation of aryl halides.[11] Recent advancements have led to the development of highly active and stable phosphine-free catalyst systems.[11]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the functionalization of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., DME/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF, 5 mL), followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography.[1]

General Protocol for Heck Reaction
  • To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., P(o-Tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv).

  • Add the alkene (1.2-2.0 equiv) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the mixture to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter off any solids, and partition between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the context of catalyst selection for the functionalization of this compound.

Experimental_Workflow start_end start_end process process decision decision io io A Start: Prepare Reactants (Imidazole, Coupling Partner) B Assemble Reaction (Catalyst, Ligand, Base, Solvent) A->B C Inert Atmosphere? B->C D Degas Solvent C->D Yes E Heat & Stir C->E No D->E F Monitor Progress (TLC, LC-MS) E->F G Reaction Complete? F->G G->E No H Work-up & Extraction G->H Yes I Purification (Chromatography) H->I J Characterization I->J K End: Functionalized Imidazole J->K

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst_Selection_Logic start_node Define Desired Functionalization reaction_type reaction_type catalyst_choice catalyst_choice condition_optimization condition_optimization outcome outcome start start cc C-C Bond Formation start->cc cn C-N Bond Formation start->cn suzuki Suzuki Coupling (Aryl, Vinyl) cc->suzuki sonogashira Sonogashira Coupling (Alkynyl) cc->sonogashira heck Heck Coupling (Alkenyl) cc->heck buchwald Buchwald-Hartwig (Amino) cn->buchwald optimize Optimize: - Ligand - Base - Solvent - Temperature suzuki->optimize sonogashira->optimize heck->optimize buchwald->optimize product Desired Product optimize->product

Caption: Logical flow for catalyst and reaction type selection.

References

A Researcher's Guide to the Biological Screening of Novel Compounds Derived from Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from the versatile starting material, ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. While direct biological screening data for derivatives of this specific starting material is not yet prevalent in published literature, this guide offers a roadmap based on established methodologies for similar imidazole-based compounds, enabling a robust investigation of their potential therapeutic properties.

The imidazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 2-position of the starting material, this compound, serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of novel compounds with the potential for significant biological activity.

Proposed Synthetic Pathways for Novel Derivatives

The functionalization of the 2-bromo position of the imidazole core can be readily achieved through several powerful cross-coupling reactions. These methods offer a versatile approach to creating libraries of 2-substituted imidazole derivatives for biological screening.

Synthetic_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Novel Imidazole Derivatives A Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate B Suzuki Coupling (Ar-B(OH)2) A->B Pd catalyst, base C Buchwald-Hartwig Amination (R2NH) A->C Pd catalyst, base D Sonogashira Coupling (Terminal Alkyne) A->D Pd/Cu catalyst, base E Heck Coupling (Alkene) A->E Pd catalyst, base F 2-Aryl Derivatives B->F G 2-Amino Derivatives C->G H 2-Alkynyl Derivatives D->H I 2-Alkenyl Derivatives E->I

Caption: Proposed synthetic routes for derivatization.

Anticancer Screening Protocol

The evaluation of novel imidazole derivatives for anticancer activity is a critical step in the drug discovery process. A standard and widely accepted method for preliminary in vitro cytotoxicity screening is the MTT assay.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow A Prepare Cancer Cell Lines (e.g., HeLa, MCF-7, A549) B Seed cells in 96-well plates (5,000-10,000 cells/well) A->B C Incubate for 24 hours B->C D Treat cells with novel compounds (various concentrations) C->D E Incubate for 48-72 hours D->E F Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) E->F G Incubate for 2-4 hours F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The novel imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds. A control group with solvent-treated cells and a blank group with medium only are also included.

  • Incubation: The treated plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2 to 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity

The results of the anticancer screening should be summarized in a clear and concise table for easy comparison of the different derivatives and with a standard anticancer drug.

Compound IDDerivative ClassHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
ND-A1 2-ArylExperimental DataExperimental DataExperimental Data
ND-A2 2-ArylExperimental DataExperimental DataExperimental Data
ND-B1 2-AminoExperimental DataExperimental DataExperimental Data
ND-B2 2-AminoExperimental DataExperimental DataExperimental Data
Doxorubicin Standard DrugReference ValueReference ValueReference Value

Antimicrobial Screening Protocol

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole derivatives have shown promise in this area. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow A Prepare Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) B Prepare inoculum adjusted to 0.5 McFarland standard A->B D Inoculate wells with microbial suspension B->D C Prepare serial dilutions of novel compounds in 96-well plates C->D E Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) D->E F Visually inspect for microbial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocol: Broth Microdilution Method
  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured on appropriate agar plates. A suspension of each microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Compound Dilution: The novel imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The antimicrobial activity data should be tabulated to allow for a clear comparison of the efficacy of the synthesized compounds against different microbial strains, alongside standard antimicrobial agents.

Compound IDDerivative ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ND-A1 2-ArylExperimental DataExperimental DataExperimental Data
ND-A2 2-ArylExperimental DataExperimental DataExperimental Data
ND-B1 2-AminoExperimental DataExperimental DataExperimental Data
ND-B2 2-AminoExperimental DataExperimental DataExperimental Data
Ciprofloxacin Standard AntibioticReference ValueReference ValueNA
Fluconazole Standard AntifungalNANAReference Value

Conclusion

This guide provides a foundational framework for the systematic biological screening of novel compounds derived from this compound. By employing the proposed synthetic strategies and detailed screening protocols, researchers can effectively explore the therapeutic potential of these novel imidazole derivatives. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible research, ultimately contributing to the discovery of new and effective therapeutic agents.

cost-benefit analysis of using ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate has emerged as a versatile building block, particularly in the synthesis of bioactive molecules such as kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing this key intermediate, comparing its performance with a common alternative synthetic strategy. Through an examination of experimental data, reaction protocols, and economic factors, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

At a Glance: Cost and Performance Comparison

To provide a clear overview, the following table summarizes the key quantitative metrics associated with the use of this compound compared to a representative alternative pathway for the synthesis of a generic, yet relevant, 2,4,5-trisubstituted imidazole kinase inhibitor.

MetricRoute A: Utilizing this compoundRoute B: De Novo Imidazole Synthesis (Three-Component Reaction)
Starting Material Cost Estimated ~$300/g (based on regioisomer pricing)~$50/g (for key precursors like benzil and aldehydes)
Number of Synthetic Steps 2 (Suzuki Coupling followed by amidation)1 (One-pot condensation)
Overall Yield ~60-80%~70-90%
Reaction Time 12-24 hours2-6 hours
Reagent & Catalyst Cost High (Palladium catalyst)Low (Ammonium acetate, acid/base catalyst)
Purification Complexity Moderate (Column chromatography often required)Moderate (Crystallization or column chromatography)
Versatility High (Broad scope of Suzuki coupling partners)Moderate (Dependent on commercially available diketones and aldehydes)

The Synthetic Advantage: A Focus on Kinase Inhibitors

Substituted imidazoles are a cornerstone in the development of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and inflammatory diseases. The p38 MAP kinase, for instance, is a key regulator of inflammatory responses, and its inhibitors have significant therapeutic potential. The utility of this compound lies in its pre-functionalized scaffold, allowing for the strategic and efficient introduction of diverse functionalities, particularly at the 2-position, which is often crucial for kinase binding.

A common and powerful method to achieve this is the Suzuki-Miyaura cross-coupling reaction. The bromo-substituent at the 2-position of the imidazole ring provides a reactive handle for the introduction of various aryl or heteroaryl groups, which are prevalent in kinase inhibitor pharmacophores.

Below is a diagram illustrating a generalized experimental workflow for the synthesis of a trisubstituted imidazole kinase inhibitor using this compound.

G cluster_0 Route A: Suzuki Coupling Approach A Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D Ethyl 2-aryl-4-methyl- 1H-imidazole-5-carboxylate C->D E Amidation D->E F Trisubstituted Imidazole Kinase Inhibitor E->F

Synthetic workflow using the target compound.

An Alternative Path: The Three-Component Condensation

A widely employed alternative for the synthesis of trisubstituted imidazoles is the one-pot, three-component condensation reaction, often referred to as the Radziszewski synthesis or a variation thereof. This approach typically involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).

This method offers the advantage of rapidly constructing the imidazole core from readily available and generally less expensive starting materials. However, the substitution pattern of the final product is dictated by the initial choice of the dicarbonyl compound and aldehyde, which can sometimes limit the accessible chemical space compared to the modularity of the Suzuki coupling approach.

The following diagram illustrates the workflow for this alternative synthesis.

G cluster_1 Route B: Three-Component Synthesis G 1,2-Dicarbonyl (e.g., Benzil) J One-Pot Condensation G->J H Aldehyde H->J I Ammonium Acetate I->J K Trisubstituted Imidazole J->K L Functional Group Interconversion (if needed) K->L M Trisubstituted Imidazole Kinase Inhibitor L->M

Alternative three-component synthesis workflow.

The Target: p38 MAP Kinase Signaling Pathway

The "benefit" in the cost-benefit analysis is intrinsically linked to the biological activity of the synthesized molecules. Trisubstituted imidazoles are potent inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for autoimmune diseases and certain cancers.

Below is a simplified representation of the p38 MAP kinase signaling pathway, the target of the molecules synthesized from our starting material.

G cluster_0 Inhibition Point Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Trisubstituted Imidazole Inhibitor Trisubstituted Imidazole Inhibitor Trisubstituted Imidazole Inhibitor->p38 MAPK

Simplified p38 MAP Kinase signaling pathway.

Detailed Experimental Protocols

For a direct comparison, detailed experimental protocols for the key synthetic steps in both routes are provided below. These are generalized procedures and may require optimization for specific substrates.

Route A: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route B: Three-Component Condensation

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil, 1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Ammonium acetate (2.0-3.0 equiv)

  • Solvent (e.g., acetic acid or ethanol)

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate in the chosen solvent.

  • Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Conclusion

The cost-benefit analysis of using this compound reveals a trade-off between upfront cost and synthetic flexibility. While the initial investment in this bromo-imidazole may be higher, its utility in Suzuki-Miyaura cross-coupling reactions provides a highly modular and efficient route to a wide array of complex trisubstituted imidazoles. This is particularly advantageous in a drug discovery setting where the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies is paramount.

Conversely, the three-component condensation offers a more economical and atom-efficient approach for the synthesis of specific imidazole targets, provided the requisite dicarbonyl and aldehyde precursors are readily available. The choice between these two strategies will ultimately depend on the specific goals of the research program, budgetary constraints, and the desired level of structural diversity in the final products. For programs focused on generating novel intellectual property around the imidazole scaffold, the versatility afforded by this compound may well justify its higher initial cost.

A Comparative Guide to Alternative Reagents for Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate serves as a versatile intermediate, particularly in the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance with alternative halogenated reagents—specifically the chloro- and iodo-analogs—supported by experimental data from the literature.

The reactivity of the halogen in such coupling reactions is a key determinant of reaction efficiency, catalyst selection, and overall yield. Generally, the bond strength of the carbon-halogen bond influences the rate-determining oxidative addition step in the catalytic cycle, leading to a typical reactivity trend of I > Br > Cl > F.[1] This guide explores the practical implications of this trend for the imidazole scaffold.

Logical Framework for Reagent Comparison

The selection of an appropriate 2-halo-imidazole intermediate is a balance between reactivity, cost, and availability. The following diagram illustrates the comparative workflow.

G cluster_reagents Alternative Reagents cluster_reactions Key Cross-Coupling Reactions cluster_analysis Performance Metrics A Ethyl 2-chloro-4-methyl- 1H-imidazole-5-carboxylate (Less Reactive, Cost-Effective) S Suzuki-Miyaura (C-C Bond) A->S H Sonogashira (C-C Bond) A->H B_H Buchwald-Hartwig (C-N Bond) A->B_H B Ethyl 2-bromo-4-methyl- 1H-imidazole-5-carboxylate (Reference Standard) B->S B->H B->B_H C Ethyl 2-iodo-4-methyl- 1H-imidazole-5-carboxylate (Most Reactive, Higher Cost) C->S C->H C->B_H Y Yield S->Y R Reaction Time S->R C_L Catalyst/Ligand Requirements S->C_L H->Y H->R H->C_L B_H->Y B_H->R B_H->C_L caption Comparative Workflow for Reagent Selection Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R trans_complex->product_complex reactants Ar-X + R-B(OH)₂ (X = Cl, Br, I) reactants->oa_complex base Base (e.g., K₂CO₃) boronate [R-B(OH)₃]⁻ base->boronate boronate->oa_complex caption Generalized Palladium Catalytic Cycle

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, ensuring laboratory safety and regulatory compliance.

This compound is classified as a hazardous substance, and its disposal requires adherence to strict protocols to mitigate risks to personnel and the environment. The following procedures are based on established safety guidelines for the management of brominated organic compounds and general laboratory hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3][4]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][4] If irritation persists, seek medical attention.[5][6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound and materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[7][8][9] Never dispose of this chemical down the drain or in regular trash. [7][9]

Step 1: Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.[7][8]

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, compatible hazardous waste container.

    • Contaminated lab supplies such as gloves, weighing paper, and pipette tips must be collected in a designated solid hazardous waste container.[10] This container should be clearly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected as hazardous waste.[10]

    • This waste stream should be collected in a dedicated, leak-proof container labeled "Halogenated Organic Liquid Waste."

    • Do not mix this waste with non-halogenated organic waste to prevent the formation of toxic byproducts during processing.[10]

Step 2: Container Management

  • All waste containers must be kept securely closed except when adding waste.[7][9]

  • Ensure containers are made of a compatible material (e.g., glass or polyethylene) and are in good condition without leaks or rust.[11]

  • Use secondary containment for all liquid hazardous waste to prevent spills.[7][9]

Step 3: Labeling

  • As soon as waste is first added, label the container with a "Hazardous Waste" label provided by your institution's EHS department.[1][9]

  • The label must clearly identify the contents, including the full chemical name: "this compound" and list all other components of the waste stream.[12]

  • Indicate the associated hazards (e.g., Harmful, Irritant). The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4][13]

Step 4: Storage

  • Store hazardous waste in a designated satellite accumulation area near the point of generation.[1][8]

  • Segregate incompatible wastes. Store this brominated compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

  • Store in a cool, dry, and well-ventilated area.[1][10]

Step 5: Disposal Request

  • Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.[1][12] Follow their specific procedures for scheduling a pickup.

Summary of Disposal Information

Waste Type Container Labeling Key Disposal Considerations
Unused/Expired Solid Chemical Original or compatible, sealed, and labeled hazardous waste container.Hazardous Waste: "this compound"Segregate as halogenated organic waste.
Contaminated Lab Supplies (gloves, etc.) Designated, sealed, and labeled solid hazardous waste container.Hazardous Waste: "Contaminated Debris with this compound"Collect as halogenated solid waste.
Aqueous Solutions Leak-proof, sealed, and labeled liquid hazardous waste container with secondary containment.Hazardous Waste: "Aqueous solution with this compound"Do not mix with non-halogenated waste.[10]
Empty Chemical Containers Original container.Original label must be defaced or removed after rinsing.Triple rinse the container with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations.[7][11]

Disposal Workflow

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_label_store Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Select Correct Waste Container (Halogenated Organic Waste) C->D Choose appropriate container type E Add Waste to Container D->E F Keep Container Closed E->F G Attach Hazardous Waste Label F->G When waste is first added H List All Chemical Constituents G->H I Store in Designated Satellite Accumulation Area H->I J Use Secondary Containment for Liquids I->J K Request Waste Pickup from EHS J->K When container is full

References

Safeguarding Your Research: A Guide to Handling Ethyl 2-Bromo-4-Methyl-1H-Imidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar halogenated and substituted imidazoles. These compounds are known to be hazardous, and therefore, this substance should be handled with extreme care.

Assumed Hazards:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation and potentially severe skin burns.[1][2][4][5]

  • Causes serious eye irritation and potential for severe eye damage.[1][2][4][5]

  • May cause respiratory irritation.[2][4][5]

  • Suspected of causing cancer and may damage fertility or an unborn child, as seen in related imidazole compounds.[1][3]

Core Handling Principle: Always handle this compound in a certified chemical fume hood.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5][7][8]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for various laboratory operations involving this compound.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.[1][8][9]Chemical-resistant gloves (e.g., Nitrile). Always check the manufacturer's glove compatibility chart.[6]Fully-buttoned lab coat.[1][6]A NIOSH/MSHA approved respirator is required if handling outside of a fume hood or if dust is generated.[4][7][8]
Solution Preparation and Transfers Chemical safety goggles and a face shield.[7][9]Chemical-resistant gloves (e.g., Nitrile).Lab coat or chemical-resistant apron over a lab coat.[10]Work should be performed in a chemical fume hood to avoid inhalation of vapors.[6]
Running Reactions and Work-up Chemical safety goggles and a face shield.[7][9]Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant apron over a lab coat.[10]Operations must be conducted within a chemical fume hood.[6]
Spill Cleanup Chemical safety goggles and a face shield.[7][9]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[10]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size.[10]

Procedural Guidance: Step-by-Step Safety

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the safety information for similar compounds.[1][7]

  • Verify that the chemical fume hood is functioning correctly.

  • Confirm the location and operational status of the nearest eyewash station and safety shower.[4][5][7][8]

  • Lay down absorbent, disposable bench paper to contain any minor spills.

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.

  • Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[6]

  • Avoid direct contact with skin, eyes, and clothing.[1][8]

  • Wash hands thoroughly after handling the material, even after removing gloves.[1][4][7]

3. Spill Management:

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: Label waste containers with the full chemical name and relevant hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[4][7]

Experimental Workflow for Safe Handling

prep Preparation Phase ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe hood Work in Chemical Fume Hood ppe->hood handling Handling Operations (Weighing, Transfers, Reaction) hood->handling decon Decontamination handling->decon waste Waste Segregation & Collection handling->waste spill Spill Occurs handling->spill Potential end End of Procedure decon->end disposal Store for EHS Pickup waste->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.